molecular formula C10H14N2O2 B2554482 3-[(2-Methoxyphenyl)amino]propanamide CAS No. 3745-58-2

3-[(2-Methoxyphenyl)amino]propanamide

Cat. No.: B2554482
CAS No.: 3745-58-2
M. Wt: 194.234
InChI Key: KRQKNFSQYVYRSE-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)amino]propanamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-Methoxyphenyl)amino]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-Methoxyphenyl)amino]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-methoxyanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-10(11)13/h2-5,12H,6-7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQKNFSQYVYRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[(2-Methoxyphenyl)amino]propanamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-[(2-Methoxyphenyl)amino]propanamide

Executive Summary

3-[(2-Methoxyphenyl)amino]propanamide is a distinct organic molecule featuring a propanamide core linked to a 2-methoxyphenyl group via a secondary amine. Despite its well-defined structure, this compound is sparsely documented in public scientific literature and commercial databases, presenting a challenge for researchers. This guide serves as a comprehensive technical resource for scientists and drug development professionals, consolidating all available information and providing a scientifically grounded framework for its synthesis, characterization, and potential investigation. By leveraging data from structurally related analogs and established chemical principles, this document outlines plausible synthetic routes, theoretical spectroscopic profiles, potential areas of pharmacological interest, and robust analytical methodologies, thereby creating a foundational platform for future research and development efforts.

Chemical Identity and Structure

The fundamental identity of a compound is established by its structure and nomenclature. 3-[(2-Methoxyphenyl)amino]propanamide is a derivative of propanamide with a substituted phenyl ring that imparts specific chemical characteristics.

1.1. Nomenclature and Identifiers

  • Systematic IUPAC Name: 3-[(2-Methoxyphenyl)amino]propanamide

  • Molecular Formula: C₁₀H₁₄N₂O₂

  • Molecular Weight: 194.23 g/mol

  • CAS Number: Not explicitly available in public databases.

  • InChI Key: KRQKNFSQYVYRSE-UHFFFAOYSA-N

  • SMILES: O=C(N)CCNC1=CC=CC=C1OC

1.2. Chemical Structure

The molecule consists of a 2-methoxyaniline moiety connected through its nitrogen atom to the third carbon of a propanamide chain.

Chemical structure of 3-[(2-Methoxyphenyl)amino]propanamide Figure 1: 2D Chemical Structure of 3-[(2-Methoxyphenyl)amino]propanamide.

Physicochemical and Safety Data

Experimental physicochemical data for this specific compound is limited. Commercial suppliers note that the buyer assumes responsibility for confirming the product's identity and purity, as extensive analytical data is not routinely collected.

Table 1: Physicochemical Properties and Safety Information

PropertyValueSource
Physical Form Solid
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol Calculated
Solubility Insoluble in water.[1]
Boiling Point Not available-
Melting Point Not available-
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed

Theoretical Spectroscopic Profile

In the absence of published experimental spectra, a theoretical profile can be predicted based on the compound's functional groups. This serves as a benchmark for researchers to confirm the identity of synthesized or acquired material.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Aromatic protons on the methoxyphenyl ring would appear in the δ 6.8-7.2 ppm region. The singlet for the methoxy (-OCH₃) protons would be expected around δ 3.8 ppm. The ethyl bridge protons (-CH₂-CH₂-) would present as two multiplets, likely between δ 2.5 and 3.5 ppm. The protons of the primary amide (-CONH₂) would appear as two broad singlets, and the secondary amine (-NH-) proton would also be a broad singlet, with chemical shifts that can vary depending on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display 10 distinct signals. The carbonyl carbon of the amide would be the most downfield signal, typically >170 ppm. The six aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the oxygen appearing most downfield. The methoxy carbon would have a signal around δ 55 ppm. The two methylene carbons of the propanamide chain would be found in the δ 30-50 ppm range.

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

  • N-H Stretching: Two distinct bands are expected. A sharp band around 3400-3300 cm⁻¹ corresponding to the secondary amine (N-H) and a pair of bands in the 3350-3180 cm⁻¹ range from the primary amide (-NH₂) symmetric and asymmetric stretches.[2]

  • C=O Stretching: A strong, sharp absorption band, characteristic of an amide carbonyl group (Amide I band), is expected between 1680 and 1630 cm⁻¹.[2]

  • N-H Bending: An Amide II band, resulting from N-H bending and C-N stretching, should appear around 1640-1550 cm⁻¹.[3]

  • C-O Stretching: Aromatic C-O stretching from the methoxy group will produce a strong band near 1250 cm⁻¹.

3.3. Mass Spectrometry (MS)

  • Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak [M]⁺ at m/z 194.

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the cleavage of the C-C and C-N bonds of the propanamide chain. A prominent fragment would be the propionyl cation [CH₃CH₂C=O]⁺ at m/z 57 after C-N bond scission.[4] Another characteristic fragmentation would be the formation of the 2-methoxyaniline radical cation at m/z 123.

Proposed Synthesis and Workflow

While a specific, validated synthesis for 3-[(2-Methoxyphenyl)amino]propanamide is not published, a chemically sound and efficient method can be proposed based on established reactions for structurally similar molecules[3]. The most plausible approach is a Michael addition reaction.

4.1. Synthetic Rationale

The Michael addition of an amine to an α,β-unsaturated carbonyl compound is a standard and high-yielding method for forming β-amino carbonyl compounds. In this case, the nucleophilic nitrogen of 2-methoxyaniline attacks the β-carbon of acrylamide. This strategy is often preferred over nucleophilic substitution on a 3-halopropanamide due to milder conditions and potentially fewer side products.

4.2. Experimental Protocol: Michael Addition

  • Reaction Setup: To a round-bottom flask, add 2-methoxyaniline (1.0 eq) and acrylamide (1.1 eq).

  • Solvent: Add a suitable polar aprotic solvent such as acetonitrile or ethanol to dissolve the reactants.

  • Catalyst: Introduce a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 eq), to facilitate the reaction.

  • Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 50-70°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Product: Purify the crude product via column chromatography on silica gel or recrystallization to yield 3-[(2-Methoxyphenyl)amino]propanamide.[3]

4.3. Synthesis Workflow Diagram

G cluster_reactants Reactants & Setup R1 2-Methoxyaniline Reaction Michael Addition (50-70°C, Monitored by TLC) R1->Reaction R2 Acrylamide R2->Reaction Solvent Acetonitrile/Ethanol Solvent->Reaction Catalyst Triethylamine Catalyst->Reaction Workup Solvent Removal Aqueous Work-up (Extraction & Drying) Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Pure 3-[(2-Methoxyphenyl)amino]propanamide Purification->Product QC Characterization (NMR, MS, IR) Product->QC G Compound R-NH-Ar-OCH₃ (Active Compound) Product R-N•-Ar-OCH₃ (Stabilized Radical) Compound->Product H• donation Radical X• (Free Radical) Neutralized XH (Neutralized Species) Radical->Neutralized

Caption: Hypothetical mechanism of free radical scavenging by an amine-containing antioxidant.

Proposed Analytical Methodologies

A robust analytical method is crucial for ensuring the purity of the synthesized compound and for any future pharmacokinetic or in vitro studies. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard choice for a molecule of this type.

6.1. Rationale for Method Selection

3-[(2-Methoxyphenyl)amino]propanamide possesses moderate polarity and a strong UV chromophore (the methoxyphenyl ring), making it an ideal candidate for RP-HPLC with a UV detector. A C18 column will provide sufficient hydrophobic interaction for good retention and separation from potential impurities.

6.2. Step-by-Step HPLC Protocol

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 10%), and linearly increase to a high percentage (e.g., 90%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at λ=275 nm, corresponding to an absorbance maximum for the methoxyphenyl chromophore.

  • Sample Preparation: Dissolve accurately weighed samples in the mobile phase or a compatible solvent like methanol to a known concentration (e.g., 1 mg/mL).

6.3. Analytical Method Validation Workflow

To ensure the method is reliable, it must be validated according to standard guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

G Start Method Development (HPLC Protocol) Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Varied Conditions) Precision->Robustness End Validated Method Robustness->End

Caption: Workflow for the validation of an analytical HPLC method.

Conclusion

3-[(2-Methoxyphenyl)amino]propanamide represents a chemical entity with a clear structure but a significant lack of empirical data in the public domain. This guide has systematically addressed this gap by proposing scientifically sound protocols for its synthesis and analysis. Furthermore, by drawing parallels with structurally related compounds that exhibit potent biological activity, it establishes a compelling case for the investigation of this molecule as a potential scaffold in drug discovery, particularly in the fields of oncology and antioxidant research. The theoretical profiles and detailed workflows provided herein are intended to serve as a launchpad for researchers to confidently engage with, characterize, and unlock the potential of this under-explored compound.

References

  • PubChem. 2-Amino-3-[(2-methoxycyclopentyl)amino]propanamide. National Center for Biotechnology Information. Available at: [Link]

  • University of Calgary. Sample IR spectra. Available at: [Link]

  • PubChemLite. 3-amino-n-[(4-methoxyphenyl)methyl]propanamide hydrochloride. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). Available at: [Link]

  • NIST. Propanamide, N-(3-methoxyphenyl)-3-phenyl-. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. 3-hydroxy-N-(2-methoxyphenyl)propanamide Spectrum. Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of propanamide. Available at: [Link]

  • Al-Hourani, B. et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 2980. Available at: [Link]

  • PubMed. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Synthesis. (2R)-2-amino-3-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]propanamide;hydrochloride. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of propanamide. Available at: [Link]

  • MDPI. N-(3-Methoxyphenethyl)-2-propylpentanamide. Available at: [Link]

  • precisionFDA. (2R)-2-AMINO-3-METHOXY-N-(PHENYLMETHYL)PROPANAMIDE. Available at: [Link]

  • ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available at: [Link]

  • PubChem. 2-amino-N-(3-methoxyphenyl)propanamide. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (2E)-3-methoxy-2-methyl-2-propenamide Spectrum. Available at: [Link]

  • NIST. 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. Propanamide. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • KJ Chemicals Corporation. M-100(3-methoxy-N,N-dimethylpropanamide). Available at: [Link]

  • Cheméo. Chemical Properties of Propanamide (CAS 79-05-0). Available at: [Link]

  • Medwin Publishers. Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. Available at: [Link]

  • eScholarship.org. MS2Analyzer: A Software for Small Molecule Substructure Annotations from Tandem Mass Spectra. University of California. Available at: [Link]

  • PubChem. Propanamide, 3-methoxy-N,N-dimethyl-. National Center for Biotechnology Information. Available at: [Link]

  • Frontiers in Marine Science. Multi-method biophysical analysis in discovery, identification, and in-depth characterization of surface-active compounds from marine microorganisms. Available at: [Link]

  • LookChem. Cas 1423058-53-0,(2R)-2-amino-N-benzyl-3-methoxypropanamide (2R,3R). Available at: [Link]

  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. Available at: [Link]

  • University of Western Ontario. Mass Spectrometry in Proteomics Summary. Available at: [Link]

  • PubChem. 2-[(3-Ethoxy-2-methoxycyclobutyl)amino]propanamide. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Available at: [Link]

Sources

Technical Guide: Solubility Profile & Solvent Selection for 3-[(2-Methoxyphenyl)amino]propanamide

[1]

Executive Summary

3-[(2-Methoxyphenyl)amino]propanamide is a critical intermediate often encountered in the synthesis of N-aryl-β-alanine derivatives and related pharmaceutical scaffolds. Its structure—comprising a lipophilic o-anisidine core coupled with a polar propanamide tail—creates a unique amphiphilic solubility profile.

This guide addresses the lack of standardized solubility data in public literature by providing a first-principles physicochemical analysis , a predicted solubility matrix , and a self-validating experimental protocol . These tools allow researchers to optimize extraction, purification, and formulation processes with high confidence.[1]

Physicochemical Analysis & Solubility Mechanism

To predict solvent behavior accurately, we must deconstruct the molecule into its functional pharmacophores.[1]

Structural Decomposition

The molecule (C




1
  • Lipophilic Domain (The "Tail"): The 2-methoxyphenyl (o-anisidine) moiety. This aromatic ring drives solubility in organic solvents like dichloromethane and ethyl acetate. The methoxy group (-OCH

    
    ) adds slight polarity but primarily functions as a hydrogen bond acceptor.
    
  • Hydrophilic Domain (The "Head"): The propanamide chain (-CH

    
    CH
    
    
    CONH
    
    
    ).[1] The primary amide is a strong hydrogen bond donor (via -NH
    
    
    ) and acceptor (via C=O), significantly enhancing affinity for polar protic solvents.[1]
Predicted Properties[1][2][3]
  • LogP (Octanol/Water Partition Coefficient): Estimated at 0.8 – 1.2 .[1][2]

    • Rationale:o-Anisidine has a measured LogP of ~1.18. The addition of the polar amide group lowers lipophilicity, but the ethylene linker adds hydrophobicity.[1] The net result is a molecule that straddles the boundary between water-soluble and oil-soluble.

  • pKa: The secondary amine (aniline nitrogen) is weakly basic (pKa ~3-4), while the amide nitrogen is essentially neutral.[1] This suggests pH-dependent solubility in aqueous media (soluble in strong acid).

Solubility Profile & Solvent Selection Matrix

The following data is synthesized from structural analogs (e.g., N-aryl-β-alanine amides) and standard solubility principles.

Solubility Matrix
Solvent ClassSpecific SolventPredicted SolubilityProcess Application
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Stock solutions, biological assays.
Polar Protic Methanol, EthanolHigh (>50 mg/mL)Recrystallization (solvent), reaction medium.[1]
Chlorinated Dichloromethane (DCM)Good (20-50 mg/mL)Liquid-Liquid Extraction (organic phase).[1]
Esters Ethyl AcetateModerate (10-30 mg/mL)Extraction, washing.[1]
Ethers THF, Diethyl EtherModerate Reaction solvent.[1]
Aqueous Water (Neutral pH)Low to Moderate (<5 mg/mL)Anti-solvent, aqueous workup waste phase.[1]
Aqueous 1M HClHigh (Salt formation)Acidic extraction (protonation of amine).[1]
Alkanes Hexanes, HeptaneInsoluble (<1 mg/mL)Anti-solvent for recrystallization.[1]
Critical Process Insights
  • Recrystallization Strategy: The "High" solubility in ethanol and "Insoluble" nature in hexanes suggests a classic Ethanol/Hexane or Ethyl Acetate/Heptane recrystallization system. Dissolve in hot ethanol/EtOAc, then slowly add hexane to induce precipitation.

  • Extraction Protocol: Due to the moderate water solubility of the amide, simple aqueous washes may lead to yield loss.[1] Use brine (saturated NaCl) to salt out the compound during extraction into DCM or Ethyl Acetate.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch purity affects solubility, use this Self-Validating Protocol (SVP) to determine exact values for your specific lot.

Workflow Diagram (DOT)

Solubility_Workflowcluster_0Iterative SaturationStartStart: Weigh 100mg CompoundSolvent_AddAdd 0.5 mL SolventStart->Solvent_AddVortexVortex/Sonicate (5 min @ 25°C)Solvent_Add->VortexCheckVisual InspectionVortex->CheckDissolvedClear Solution?Check->DissolvedAdd_MoreAdd 0.5 mL SolventDissolved->Add_MoreNo (Solid remains)FilterFilter Supernatant (0.45 µm)Dissolved->FilterYes (Clear)Add_More->VortexEvaporateEvaporate & Weigh ResidueFilter->EvaporateCalcCalculate Solubility (mg/mL)Evaporate->Calc

Figure 1: Iterative Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology
  • Preparation: Weigh accurately ~100 mg of 3-[(2-Methoxyphenyl)amino]propanamide (

    
    ) into a tared 4 mL glass vial.
    
  • Incremental Addition: Add the solvent of interest in 250 µL increments.

  • Equilibration: After each addition, vortex for 1 minute and sonicate for 5 minutes at 25°C.

  • Visual Endpoint:

    • If the solid dissolves completely, calculate solubility as

      
      .[1]
      
    • If solid remains after reaching 2 mL, proceed to Saturation Measurement .[1]

  • Saturation Measurement (for low solubility solvents):

    • Add excess solid to 2 mL solvent to ensure a saturated suspension.

    • Stir for 24 hours at 25°C.

    • Filter through a 0.45 µm PTFE syringe filter.

    • Pipette exactly 1 mL of filtrate into a pre-weighed dish.

    • Evaporate solvent (vacuum oven or N2 stream) and weigh the residue.[1]

Synthesis & Purification Context

Understanding the synthesis pathway illuminates solubility behavior. This compound is typically synthesized via the Michael addition of o-anisidine to acrylamide.

Reaction Pathway Diagram[1]

Reaction_Pathwaycluster_purificationPurification LogicAnisidineo-Anisidine(Lipophilic Liquid)IntermediateTransition StateAnisidine->Intermediate+ AcrylamideSolvent: Water or AcOHAcrylamideAcrylamide(Polar Solid)Product3-[(2-Methoxyphenyl)amino]propanamide(Amphiphilic Solid)Intermediate->ProductMichael AdditionStep1PrecipitationProduct->Step1Insoluble in Water(Precipitates out)Step2RecrystallizationStep1->Step2Soluble in Hot EtOH

Figure 2: Synthesis pathway highlighting solubility-driven isolation steps.

Purification Recommendation

Based on the solubility differential:

  • Crude Isolation: Perform the reaction in water or dilute acetic acid. The product will precipitate as the reaction progresses due to the hydrophobic aromatic ring.[1]

  • Polishing: Recrystallize from Ethanol (95%) .[1] The impurity (unreacted acrylamide) is highly soluble in ethanol and will remain in the mother liquor, while the target compound will crystallize upon cooling.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7000, o-Anisidine. Retrieved February 15, 2026 from [Link][1]

  • Wikipedia Contributors (2026). Propanamide: Physicochemical Properties. Wikipedia, The Free Encyclopedia.[1] Retrieved February 15, 2026 from [Link][1]

The Biological Activity of o-Anisidine Derived Propanamides: Synthesis, Antimicrobial, and Cytotoxic Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Rationale for o-Anisidine Propanamide Derivatives

o-Anisidine (2-methoxyaniline) is an aromatic amine, characterized by a benzene ring substituted with an amino group and an adjacent methoxy group.[1][2] This arrangement of functional groups makes it a versatile precursor in the synthesis of a wide array of chemical compounds, most notably azo dyes, pharmaceuticals, and corrosion inhibitors.[3][4][5] The parent molecule is a liquid at room temperature that tends to yellow or brown upon air exposure.[2][4]

The propanamide functional group, a three-carbon amide chain, is a prevalent feature in many biologically active molecules. Its inclusion in a molecular structure can enhance binding to biological targets, modulate pharmacokinetic properties like solubility and membrane permeability, and contribute to the overall pharmacological profile. The combination of the o-anisidine scaffold with a propanamide side chain presents a compelling strategy for the development of novel therapeutic agents.

However, the development of o-anisidine derivatives is not without its challenges. The parent compound is classified as a potential occupational carcinogen, with studies in animal models indicating an increased incidence of tumors in the urinary bladder and kidneys upon oral administration of its hydrochloride salt.[6][7] This necessitates a rigorous toxicological evaluation of any new derivative to ensure that structural modification mitigates or eliminates this inherent risk. This guide aims to provide a balanced perspective, detailing the promising biological activities of o-anisidine derived propanamides while emphasizing the critical importance of concurrent safety and toxicity assessments.

General Synthesis of o-Anisidine Propanamides

The most direct and common method for synthesizing amides is the acylation of an amine with an acyl chloride. This reaction is typically robust, high-yielding, and applicable to a wide range of substrates. For o-anisidine derived propanamides, the synthesis involves the reaction of o-anisidine with a substituted propanoyl chloride in the presence of a base to neutralize the HCl byproduct.

G cluster_reactants Reactants cluster_process Process cluster_products Outcome o_anisidine o-Anisidine (Nucleophile) reaction Acylation Reaction o_anisidine->reaction Amine Source propanoyl_chloride Substituted Propanoyl Chloride (Electrophile) propanoyl_chloride->reaction Acylating Agent crude_product Crude o-Anisidine Propanamide reaction->crude_product Inert Solvent, Base (e.g., Pyridine) purification Purification (Recrystallization or Chromatography) crude_product->purification final_product Pure Target Compound purification->final_product

Caption: General workflow for the synthesis of o-anisidine propanamides.

Experimental Protocol: Synthesis of a Representative Propanamide

This protocol describes a generalized procedure for the synthesis of N-(2-methoxyphenyl)propanamide. The choice of solvent and base is critical; an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is common, while a non-nucleophilic base such as triethylamine or pyridine is used to scavenge the generated HCl without competing in the reaction.

Materials:

  • o-Anisidine

  • Propanoyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve o-anisidine (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM. Place the flask in an ice bath and stir for 15 minutes.

  • Acylation: Add propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes unreacted amine and pyridine, while the basic wash removes excess acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure propanamide derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Biological Activities and Evaluation Protocols

The introduction of the propanamide moiety to the o-anisidine scaffold can unlock a range of biological activities. This section details the primary areas of investigation—antimicrobial and cytotoxic effects—and provides the necessary protocols for their evaluation.

Antimicrobial Activity

Derivatives of amides and propanamides have shown considerable promise as antimicrobial agents.[8][9] The mechanism often involves the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. For instance, some amide derivatives exhibit antifungal activity by targeting the CYP51 enzyme, which is crucial for fungal cell membrane integrity.[9]

Observed Activities:

  • Antifungal: Propanamide derivatives have demonstrated activity against pathogenic fungi such as Candida albicans and Aspergillus niger.[8] Studies on other amide-containing structures have also shown promising activity against various fungal strains, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 16 µg/mL.[9]

  • Antibacterial: While direct studies on o-anisidine propanamides are limited, related structures show potential. For example, nanocomposites of poly(o-anisidine) have demonstrated inhibitory zones against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria.[10] Thiazine derivatives synthesized from chalcones also show good to moderate activity against these types of bacteria.[11]

G A Prepare 2-fold serial dilutions of test compound in 96-well plate B Add standardized microbial inoculum (e.g., 5x10^5 CFU/mL) to each well A->B C Include positive (standard drug) and negative (no drug) controls B->C D Incubate plate under optimal conditions (e.g., 37°C for 24h for bacteria) C->D E Assess microbial growth. Visually or by adding a viability indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth or color change E->F

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) assay.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds dissolved in DMSO.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Sterile 96-well microtiter plates.

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Resazurin sodium salt solution (viability indicator).

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix thoroughly and transfer 100 µL to the second well. Repeat this two-fold serial dilution across the plate to achieve the desired concentration range.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it to the final working concentration (e.g., 5 x 10⁵ CFU/mL). Add 10 µL of this inoculum to each well (except the sterility control well).

  • Controls: Prepare a positive control (standard antibiotic) and a negative/growth control (inoculum with no compound). A sterility control (broth only) should also be included.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. For confirmation, 10 µL of Resazurin solution can be added to each well and incubated for another 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.

Table 1: Representative Antimicrobial Activity Data for Amide Derivatives

Compound ClassOrganismActivity (MIC in µg/mL)Reference
Diphenyl PropanamidesEscherichia coli50[8]
Diphenyl PropanamidesCandida albicans50[8]
Amides with CyclopropaneCandida albicans16 - 128[9]
Ketoconazole SulfonamidesCandida albicans0.062 - 1.6[12]
Matrine-Hydroxamic AcidCandida albicans0.0621 (mg/mL)[13]

Note: Data is compiled from studies on various propanamide and amide derivatives to indicate potential activity ranges.

Cytotoxic and Anticancer Activity

The evaluation of cytotoxic activity is paramount, not only for identifying potential anticancer agents but also for assessing the general toxicity of new compounds. Given that o-anisidine itself is a suspected carcinogen, its derivatives must be screened for cytotoxicity against both cancerous and non-cancerous cell lines.[3][6] Interestingly, metabolic activation of o-anisidine can lead to the formation of cytotoxic dimers, a process that could be altered by the presence of the propanamide group.[14]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell line (e.g., A549 - lung, T24 - bladder).

  • Normal, non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Dimethyl sulfoxide (DMSO).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for another 24-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A lower IC₅₀ value indicates higher cytotoxic potency.[15]

Structure-Activity Relationship (SAR) and Toxicological Profile

The biological activity of o-anisidine propanamides is intrinsically linked to their chemical structure. Modifying different parts of the molecule can have a profound impact on potency, selectivity, and toxicity.

G cluster_mods Structural Modifications cluster_outcomes Impact on Biological Activity SAR_Core o-Anisidine Propanamide Scaffold Anisidine Ring Propanamide Linker Ring_Mods Ring Substituents (R₁) - Electronic Effects (EWG/EDG) - Steric Hindrance - Lipophilicity (logP) SAR_Core:f1->Ring_Mods Chain_Mods Propanamide Chain (R₂, R₃) - Chain length/branching - Introduction of cyclic moieties - Terminal functional groups SAR_Core:f2->Chain_Mods Potency Potency (MIC/IC₅₀) Ring_Mods->Potency Selectivity Selectivity (Microbe vs. Host Cell) Ring_Mods->Selectivity Toxicity Toxicology Profile Ring_Mods->Toxicity Chain_Mods->Potency Chain_Mods->Selectivity

Caption: Key areas for structure-activity relationship (SAR) analysis.

Key SAR Insights:

  • Anisidine Ring Substitution: Adding electron-withdrawing or electron-donating groups to the benzene ring can alter the electronic properties of the molecule, affecting how it interacts with biological targets. For example, adding halogens can increase lipophilicity and potentially enhance membrane permeability.

  • Propanamide Chain Modification: Altering the length or branching of the propanamide chain can influence binding affinity and steric interactions within a target's active site. Studies on other amide series have shown that even small changes, like adding a cyclopropane ring, can restore or significantly alter antifungal activity.[9][12]

  • Toxicology: A crucial aspect of the SAR for this class of compounds is understanding how derivatization affects the toxicological profile of the parent o-anisidine. The metabolic pathways that lead to carcinogenic metabolites from o-anisidine may be blocked or altered by the propanamide group.[14][16] Therefore, it is essential to conduct genotoxicity assays (e.g., Ames test) and in vivo toxicity studies on lead compounds.

Conclusion and Future Directions

o-Anisidine derived propanamides represent a promising, albeit challenging, class of compounds for drug discovery. The synthetic accessibility and the potential for diverse biological activity make them attractive targets for medicinal chemists. The preliminary evidence from related compound classes suggests significant potential in developing novel antibacterial and antifungal agents.

Future research should focus on several key areas:

  • Synthesis of Diverse Libraries: A broad range of derivatives should be synthesized to systematically explore the structure-activity relationships.

  • Broad-Spectrum Biological Screening: Compounds should be tested against a wide panel of microbial pathogens and cancer cell lines to identify lead candidates.

  • Mechanism of Action Studies: Elucidating how these compounds exert their biological effects is crucial for rational drug design and optimization.

  • Rigorous Toxicological Assessment: Given the known concerns with o-anisidine, a comprehensive safety evaluation, including mutagenicity and in vivo toxicity, must be integrated early in the development process.

By combining rational design, systematic screening, and a strong emphasis on safety, the therapeutic potential of o-anisidine derived propanamides can be thoroughly and responsibly explored.

References

  • (PDF) SYNTHESIS AND INVESTIGATION OF ANTHELMINTIC, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF 3,3-DIPHENYL PROPANAMIDE DERIVATIVES - ResearchGate.
  • ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf. Available at: [Link]

  • o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations.
  • Antifungal properties of (2S, 4R)-Ketoconazole sulfonamide analogs - Frontiers. Available at: [Link]

  • o-Anisidine and Its Hydrochloride - 15th Report on Carcinogens - NCBI. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available at: [Link]

  • o-Anisidine - Wikipedia. Available at: [Link]

  • Synthesis and Antimicrobial Studies of o-Anisidine-Isatin De- rived Schiff Base and Its Metal Complexes - ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antibacterial Potential of Poly(o-anisidine)/BaSO 4 Nanocomposites with Enhanced Electrical Conductivity - MDPI. Available at: [Link]

  • Synthesis and Antimicrobial Studies of o-Anisidine-Isatin De- rived Schiff Base and Its Metal Complexes - ResearchGate. Available at: [Link]

  • Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC. Available at: [Link]

  • Exploring o-Anisidine: Properties, Applications, and Industry Insights.
  • Synthesis and antimicrobial activity of thiazine derivatives - JOCPR. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - PMC. Available at: [Link]

  • o-Anisidine - OEHHA - CA.gov. Available at: [Link]

  • ortho-Anisidine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. Available at: [Link]

  • Mechanistic insights of the degradation of an O-anisidine carcinogenic pollutant initiated by OH radical attack: theoretical investigations - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Structure and Spectroscopy of o-anisidine Investigated by Density Functional Theory in Comparison with Experiments - ResearchGate. Available at: [Link]

  • In Silico Studies of Biological Activity and Toxicity of Naturally Occurring Buchenavianines. Available at: [Link]

  • Cytotoxic Homo- and Hetero-Dimers of o-toluidine, o-anisidine, and Aniline Formed by In Vitro Metabolism - PubMed. Available at: [Link]

  • Exploration of New Drug Candidate Derived from Antioxidants of Korean Native Halophytes: Control of Acinetobacter baumannii with Antipathogenic Activity - MDPI. Available at: [Link]

Sources

Metabolic Stability Profile of 3-[(2-Methoxyphenyl)amino]propanamide: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability Profile of 3-[(2-Methoxyphenyl)amino]propanamide Content Type: Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, and Medicinal Chemists

Executive Summary

This technical guide provides a comprehensive metabolic stability assessment of 3-[(2-Methoxyphenyl)amino]propanamide (CAS: 53460-63-8, estimated), a structural hybrid of an o-anisidine derivative and a


-alanine amide. As a secondary amine linking an electron-rich aromatic system to a polar amide tail, this compound presents a distinct metabolic liability profile characterized by Cytochrome P450 (CYP)-mediated oxidative clearance and potential amidase-driven hydrolysis.

This document details the predicted metabolic pathways, experimental protocols for intrinsic clearance (


) determination, and strategies for structural optimization.[1]

Chemical Identity & Physicochemical Context

Understanding the physicochemical baseline is a prerequisite for accurate metabolic profiling. The compound exhibits moderate lipophilicity, suggesting high membrane permeability and susceptibility to hepatic metabolism.

PropertyValue (Predicted/Est.)Relevance to Metabolism
Molecular Formula

Low MW (<250 Da) implies rapid diffusion.
Molecular Weight 194.23 g/mol Fragment-like space; high ligand efficiency potential.
logP ~1.2 – 1.5Moderate lipophilicity; likely CYP substrate.
pKa (Aniline N) ~4.5Weakly basic; largely neutral at physiological pH (7.4).
PSA (Polar Surface Area) ~60 ŲGood oral bioavailability potential.

Metabolic Liability Assessment (Mechanistic Profiling)

The metabolic stability of 3-[(2-Methoxyphenyl)amino]propanamide is governed by three primary vectors: O-dealkylation , N-dealkylation , and Amide Hydrolysis .

Phase I Metabolism (Oxidative)

The 2-methoxyphenyl moiety is the primary "metabolic soft spot."

  • O-Demethylation (Major Route): Mediated primarily by CYP2D6 and CYP3A4 . The methoxy group at the ortho position is highly susceptible to oxidative cleavage, yielding the corresponding phenol (3-[(2-hydroxyphenyl)amino]propanamide). This is often the rate-limiting step in clearance.

  • N-Dealkylation: Oxidative cleavage of the

    
     bond between the aniline nitrogen and the propyl chain. This releases 2-methoxyaniline (a potential toxicophore) and 3-oxopropanamide.
    
  • Aromatic Hydroxylation: The para-position relative to the amine (position 4 on the ring) is electronically activated and prone to hydroxylation, though steric shielding from the methoxy group may reduce this relative to the para-unsubstituted analog.

Phase II Metabolism (Conjugation)
  • Glucuronidation: Any phenolic metabolites generated via O-demethylation will undergo rapid Phase II conjugation by UGTs (UDP-glucuronosyltransferases), rendering them hydrophilic for renal excretion.

  • N-Acetylation: If N-dealkylation occurs, the released primary aniline (2-methoxyaniline) is a substrate for NAT1/NAT2 (N-acetyltransferases).

Hydrolytic Pathways
  • Amide Hydrolysis: The terminal primary amide (

    
    ) is generally stable in plasma but susceptible to hepatic amidases or peptidases, converting the compound to the corresponding carboxylic acid (3-[(2-methoxyphenyl)amino]propanoic acid).
    

Visualization: Predicted Metabolic Pathways

The following diagram illustrates the cascade of metabolic transformations.

MetabolicPathways Parent Parent Compound 3-[(2-Methoxyphenyl)amino]propanamide Phenol Metabolite M1 (O-Desmethyl Phenol) Parent->Phenol CYP2D6/3A4 (O-Demethylation) Acid Metabolite M2 (Hydrolyzed Acid) Parent->Acid Amidases (Hydrolysis) Cleaved Metabolite M3 (2-Methoxyaniline) Parent->Cleaved CYP450 (N-Dealkylation) Glucuronide M1-Glucuronide (Phase II Conjugate) Phenol->Glucuronide UGTs (Glucuronidation)

Caption: Predicted metabolic tree for 3-[(2-Methoxyphenyl)amino]propanamide showing oxidative (blue), hydrolytic (dashed), and conjugative (green) pathways.

Experimental Protocols: Stability Determination

To validate the predicted profile, the following standardized assays are required.

Microsomal Stability Assay (Human/Rat Liver Microsomes)

This assay determines the Intrinsic Clearance (


) and in vitro half-life (

).

Reagents:

  • Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).

Protocol Steps:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Initiation: Spike test compound to a final concentration of 1

    
     (ensure DMSO < 0.1%). Add NADPH system to initiate reaction.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
     ice-cold Stop Solution. Vortex for 1 min.
    
  • Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Plasma Stability (Hydrolysis Check)

Since the compound contains an amide bond, plasma stability is critical to rule out rapid hydrolysis by plasma esterases/amidases.

  • Matrix: Pooled Human/Rat Plasma (heparinized).

  • Method: Incubate 1

    
     compound at 37°C. Sample at 0, 60, 120, 240 min.
    
  • Interpretation: >85% remaining at 120 min indicates stability against plasma hydrolases.

Optimization Strategies

If the compound exhibits high clearance (


), the following medicinal chemistry strategies are recommended:
  • Deuteration: Replace the methoxy hydrogens (

    
    ) with deuterium (
    
    
    
    ). This utilizes the Kinetic Isotope Effect (KIE) to slow down the rate-limiting O-demethylation step.
  • Steric Shielding: Introduce a fluorine atom at the phenyl ring position 3 or 6. This blocks metabolic access to the ring and electronically deactivates the system against oxidation.

  • Scaffold Hopping: Replace the linear propanamide chain with a cyclized analog (e.g., azetidin-2-one or a lactam) to reduce conformational flexibility and potentially improve metabolic resistance.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism – an introduction: Part 3. Reactions of hydrolysis and their enzymes. Chemistry & Biodiversity, 4(9), 2031-2122. Link

  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life as a predictor. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • PubChem Compound Summary. (n.d.). N-cyclopentyl-3-(2-methoxyanilino)propanamide (Related Structure). National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: Selective Aza-Michael Addition of o-Anisidine to Acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Reaction of o-Anisidine with Acrylamide Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Engineers

Abstract & Strategic Context

The reaction between o-anisidine (2-methoxyaniline) and acrylamide represents a classic aza-Michael addition (conjugate addition). This transformation yields 3-((2-methoxyphenyl)amino)propanamide , a valuable intermediate in the synthesis of heterocyclic dyes, pharmaceutical pharmacophores, and polymer modifiers.

While aliphatic amines react spontaneously with acrylamide, o-anisidine presents a specific challenge:

  • Electronic Deactivation: The aniline nitrogen lone pair is delocalized into the aromatic ring, reducing nucleophilicity.

  • Steric Hindrance: The ortho-methoxy group creates significant steric bulk, impeding the attack on the

    
    -carbon of acrylamide and retarding the reaction rate compared to p-anisidine or unsubstituted aniline.
    

This guide presents two distinct protocols designed to overcome these barriers while suppressing the competitive polymerization of acrylamide.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting. The reaction proceeds via a nucleophilic attack of the amine nitrogen on the


-carbon of the acrylamide, followed by proton transfer.
Reaction Pathway[1][2][3][4][5][6][7][8]
  • Activation: The electrophile (acrylamide) is activated, often by hydrogen bonding or Lewis acid coordination to the carbonyl oxygen, lowering the LUMO energy.

  • Nucleophilic Attack: The o-anisidine nitrogen attacks the

    
    -carbon.
    
  • Enolate Intermediate: A zwitterionic enolate intermediate forms.

  • Tautomerization: Rapid proton transfer from the nitrogen to the

    
    -carbon yields the stable amide product.
    

MichaelAddition Reactants o-Anisidine + Acrylamide Activation Electrophile Activation (Lewis/Brønsted Acid) Reactants->Activation Coordination SideReaction Polymerization (Polyacrylamide) Reactants->SideReaction Radical Initiators/Heat TS Transition State (C-N Bond Formation) Activation->TS Nucleophilic Attack Intermediate Zwitterionic Enolate TS->Intermediate Product 3-((2-methoxyphenyl) amino)propanamide Intermediate->Product H-Transfer/Tautomerization

Figure 1: Mechanistic pathway of the aza-Michael addition highlighting the critical activation step and potential side reaction.

Experimental Protocols

Protocol A: Lewis Acid Catalyzed (High Throughput)

Best for: Routine synthesis, high yield, and overcoming steric hindrance. Catalyst: Zinc Chloride (


) or Cerium(III) Chloride (

). Rationale: The Lewis acid coordinates with the acrylamide carbonyl, enhancing electrophilicity to compensate for the weak nucleophilicity of o-anisidine.
Materials
  • o-Anisidine (CAS: 90-04-0): 123.15 mg (1.0 mmol)

  • Acrylamide (CAS: 79-06-1): 85.3 mg (1.2 mmol)

  • 
     (Catalyst): 10 mol%
    
  • Solvent: Methanol or Ethanol (3 mL)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: In a 10 mL round-bottom flask, dissolve o-anisidine (1.0 equiv) in Methanol.

  • Activation: Add

    
     (0.1 equiv) and stir at room temperature for 5 minutes.
    
  • Addition: Add Acrylamide (1.2 equiv) in a single portion.

  • Reaction: Heat the mixture to mild reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). The o-anisidine spot (

      
      ) should disappear.
      
  • Quenching: Cool to room temperature. Pour the mixture into 10 mL of ice-cold water.

  • Workup:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or perform column chromatography if necessary.

Protocol B: "Green" Solvent-Free on Acidic Alumina

Best for: Sustainability, avoiding organic solvents, and high selectivity for mono-addition.[1] Catalyst: Acidic Alumina (


).[1]
Rationale:  The surface hydroxyl groups of alumina act as mild Brønsted acids, activating acrylamide while the solid support prevents dialkylation by spatially separating reactive sites.
Materials
  • o-Anisidine: 1.0 mmol

  • Acrylamide: 1.1 mmol

  • Acidic Alumina (Brockmann I): 0.5 g per mmol of amine.

Step-by-Step Methodology
  • Mixing: In a mortar, mix o-anisidine, acrylamide, and acidic alumina.

  • Grinding: Grind the mixture with a pestle for 5–10 minutes until a homogeneous paste/powder is formed.

  • Incubation: Transfer the mixture to a capped vial and heat at

    
     in an oil bath or heating block for 2–4 hours.
    
    • Note: Solvent-free conditions often accelerate reaction rates significantly.

  • Extraction: Cool the vial. Add 10 mL of warm Ethanol or Ethyl Acetate to the solid mass. Stir/sonicate for 5 minutes to desorb the product.

  • Filtration: Filter off the alumina catalyst (can be reactivated by heating).

  • Isolation: Evaporate the solvent to obtain the crude product.

Data Analysis & Characterization

Expected Yields & Selectivity

The following table summarizes expected outcomes based on literature precedents for hindered anilines.

ParameterProtocol A (

/MeOH)
Protocol B (Alumina/Neat)Uncatalyzed (Reflux)
Time 4–6 Hours2–4 Hours12–24 Hours
Yield 85–92%88–95%<50%
Selectivity High (Mono-adduct)Very High (Mono-adduct)Low (Oligomers possible)
Workup Extraction requiredSimple filtrationExtraction required
Spectroscopic Validation

To confirm the product 3-((2-methoxyphenyl)amino)propanamide , look for these key signals:

  • 
     NMR (
    
    
    
    or
    
    
    ):
    • 
       (s, 3H): Methoxy group (
      
      
      
      ).
    • 
       (t, 2H): 
      
      
      
      -methylene to carbonyl (
      
      
      ).
    • 
       (t, 2H): 
      
      
      
      -methylene to nitrogen (
      
      
      ).
    • 
       (m, 4H): Aromatic protons (characteristic ortho-substitution pattern).
      
  • MS (ESI):

    
    .
    

Troubleshooting & Optimization Workflow

Troubleshooting Problem Low Yield or No Reaction Check1 Check TLC: Is Acrylamide remaining? Problem->Check1 YesAcryl Yes: Activation Issue Check1->YesAcryl Reactants Visible NoAcryl No: Polymerization? Check1->NoAcryl Streaking/Solids Solution1 Increase Catalyst Load (up to 20 mol%) YesAcryl->Solution1 Solution3 Switch to Protocol B (Solvent-Free) YesAcryl->Solution3 Solution2 Add Hydroquinone (Radical Inhibitor) NoAcryl->Solution2

Figure 2: Decision tree for troubleshooting common reaction failures.

Safety & Compliance (HSE)

  • Acrylamide: A potent cumulative neurotoxin and probable carcinogen. Always handle in a fume hood. Wear nitrile gloves (double-gloving recommended). Do not heat above

    
     to avoid runaway thermal polymerization.
    
  • o-Anisidine: Classified as a Carcinogen (Category 1B) and toxic by inhalation/ingestion. Avoid dust formation.

  • Waste Disposal: Aqueous waste containing acrylamide must be treated with base (NaOH) to hydrolyze residual acrylamide to acrylic acid/ammonia before disposal, or disposed of as hazardous chemical waste.

References

  • Dutt, S., & Tyagi, V. (2016). Biocatalytic aza-Michael addition of aromatic amines to enone using α-amylase in water.[2] Journal of Chemical and Applied Chemical Engineering.[2]

  • Reddy, B. M., et al. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst.[3] Catalysis Letters.

  • Garg, S. K., et al. (2010). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions.[1] Synthetic Communications.

  • Halder, R. (2006). Catalytic Asymmetric aza-Michael and aza-Henry Reactions. University of the Basque Country (UPV/EHU).

  • BenchChem. (n.d.). 3-[(2-Methoxyethyl)amino]propanamide Structure and Applications.

Sources

Catalytic methods for N-arylation of acrylamide with 2-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Methods for N-Arylation of Acrylamide with 2-Methoxyaniline

Part 1: Executive Summary & Chemical Strategy

The Challenge: The reaction between acrylamide (primary amide) and 2-methoxyaniline (ortho-substituted aniline) presents a classic chemoselectivity dilemma. While the target transformation is N-arylation (Transamidation) to form N-(2-methoxyphenyl)acrylamide, the reactants are electronically predisposed toward Aza-Michael addition (hydroamination) or Radical Polymerization .

  • Target Product: N-(2-methoxyphenyl)acrylamide (Monomer for functionalized polymers/Kinase inhibitor scaffold).

  • Dominant Side Product: 3-((2-methoxyphenyl)amino)propanamide (Michael Adduct).

  • Critical Failure Mode: Uncontrolled polymerization of the acrylamide double bond.

The Solution: Direct N-arylation of acrylamide is thermodynamically uphill due to the stability of the primary amide bond and the poor nucleophilicity of the aniline. This protocol utilizes Boric Acid (


) Catalysis  under thermodynamic control. Boric acid acts as a "green" Lewis acid/organocatalyst that activates the amide carbonyl for nucleophilic attack while facilitating the expulsion of ammonia (

). This method avoids toxic transition metals (Pd/Ru) and harsh stoichiometric reagents (e.g.,

), aligning with Green Chemistry principles.

Part 2: Reaction Pathways & Selectivity Analysis

To achieve high yields, the experimentalist must suppress Pathways B and C while accelerating Pathway A.

Chemical Transformations:

  • Pathway A (Target): Transamidation

    
    
    
    • Requirement: High temperature (>100°C) to drive

      
       removal; Lewis acid activation.
      
  • Pathway B (Competitor): Aza-Michael Addition

    
    
    
    • Observation: Favored at low temperatures (<80°C) and in protic solvents. Reversible at high temperatures.

  • Pathway C (Killer): Polymerization

    
    
    
    • Control: Requires radical inhibitors (MEHQ) and aerobic environment (oxygen acts as an inhibitor).

Part 3: Detailed Experimental Protocols

Protocol A: Boric Acid-Catalyzed Transamidation (Recommended)

Best for: Gram-scale synthesis, high purity, and metal-free requirements.

Materials:

  • Acrylamide (Electrophile): 1.0 equiv (e.g., 7.1 g, 100 mmol)

  • 2-Methoxyaniline (Nucleophile): 1.0–1.2 equiv (e.g., 12.3 g, 100 mmol)

  • Catalyst: Boric Acid (

    
    ): 10–20 mol%
    
  • Solvent: Toluene or Xylene (Anhydrous) – Essential for azeotropic removal of ammonia.

  • Inhibitor: 4-Methoxyphenol (MEHQ): 500 ppm (relative to acrylamide mass).

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap (filled with toluene), and a reflux condenser.

    • Note: The Dean-Stark trap is critical not just for water, but to help strip volatile ammonia from the headspace, driving the equilibrium forward.

  • Charging: Add Acrylamide (1.0 eq), 2-Methoxyaniline (1.0 eq), Boric Acid (0.1 eq), and MEHQ (5 mg) to the flask. Add Toluene (100 mL, 1.0 M concentration).

  • Reaction: Heat the mixture to a vigorous reflux (Oil bath: 120°C).

    • Observation: The mixture must boil to ensure ammonia evolution.

    • Time: Monitor via TLC or HPLC. Typical reaction time is 12–24 hours.

    • Checkpoint: If conversion stalls, add fresh catalyst (5 mol%) and ensure ammonia is escaping (purge headspace with a slow stream of Nitrogen if necessary, but be careful not to strip the solvent).

  • Workup:

    • Cool the reaction mixture to Room Temperature (RT).

    • Filter off any insoluble boric acid residues.

    • Wash the organic filtrate with 1M HCl (2 x 50 mL) to remove unreacted aniline (Warning: Product might hydrolyze if left too long in acid; work quickly). Alternatively, if the product precipitates upon cooling, filter the solid directly.

    • Wash with Saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

Protocol B: Lewis Acid Catalyzed Route ( )

Best for: Unreactive/Sterically hindered anilines where Boric acid fails.

Materials:

  • Acrylamide (1.0 eq)

  • 2-Methoxyaniline (1.2 eq)

  • Catalyst:

    
     (1.0 eq) – Stoichiometric usage often required for secondary amides, but 0.5 eq can work for transamidation.
    
  • Solvent: 1,2-Dichloroethane (DCE).

Methodology:

  • Complexation: In a dry flask under Argon, dissolve Acrylamide in DCE. Add

    
     slowly at 0°C. Stir for 30 min to form the activated aluminate complex.
    
  • Addition: Add 2-Methoxyaniline dropwise.

  • Heating: Warm to reflux (83°C) for 6–12 hours.

  • Quenching: Pour into ice water. Extract with DCM.[1]

  • Note: This method is less "green" and requires careful disposal of aluminum waste, but provides a stronger driving force for difficult substrates.

Part 4: Mechanistic Visualization

The following diagram illustrates the Boric Acid catalytic cycle, highlighting the activation of the amide and the critical ammonia expulsion step.

BoricAcidCycle cluster_side Competitor: Aza-Michael Pathway Start Acrylamide (R-CONH2) Complex1 Active Acyl Borate Intermediate Start->Complex1 Activation Michael Michael Adduct (3-amino...) Start->Michael Low Temp Reversible Cat Boric Acid (B(OH)3) Cat->Complex1 Tetrahedral Tetrahedral Intermediate Complex1->Tetrahedral + Aniline Aniline 2-Methoxyaniline (Ar-NH2) Aniline->Tetrahedral Ammonia NH3 (Gas) (Must be Removed) Tetrahedral->Ammonia Elimination Product N-(2-methoxyphenyl)acrylamide (Target) Tetrahedral->Product Collapse Product->Cat Catalyst Regeneration

Figure 1: Catalytic cycle for Boric Acid mediated transamidation. Note the critical requirement of ammonia removal to prevent the reverse reaction.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Gel Formation Polymerization of Acrylamide1. Increase MEHQ concentration (up to 1000 ppm).2. Ensure a small amount of air (oxygen) is present in the headspace; do not use strict inert atmosphere as MEHQ requires

to function.
Low Conversion Equilibrium Limitation1. Increase reaction temperature (switch from Toluene to Xylene).2. Improve

removal (purge gas or use molecular sieves).
Michael Adduct Low TemperatureThe Aza-Michael reaction is favored at lower temperatures. Increase temperature to >110°C to reverse the Michael adduct back to acrylamide, then drive transamidation.
Hydrolysis Wet SolventsUse anhydrous toluene. Water will hydrolyze the acrylamide to acrylic acid, killing the transamidation efficiency.

Part 6: References

  • Tang, P. (2012). Boric Acid: A Highly Efficient Catalyst for Transamidation of Carboxamides with Amines.[2] Organic Letters, 14(12), 3202–3205.[2]

  • Allen, C. L., & Williams, J. M. (2011). Metal-catalyzed approaches to amide bond formation. Chemical Society Reviews, 40(7), 3405-3415.

  • Nising, C. F., & Bräse, S. (2008). The Acrylamide Moiety in Medicinal Chemistry. Chemical Society Reviews.[3]

  • Lenstra, D. C., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2378.

  • Garg, N. K., et al. (2016). Nickel-catalyzed transamidation of aliphatic amide derivatives. Nature, 529, 120.

Sources

Using 3-[(2-Methoxyphenyl)amino]propanamide as a ligand in coordination chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Architecture

3-[(2-Methoxyphenyl)amino]propanamide (hereafter referred to as L-MPAP ) represents a versatile, hybrid donor ligand scaffold significantly underutilized in current coordination chemistry. While often categorized merely as a pharmaceutical intermediate, its structural motif—combining a soft secondary amine, a hard amide oxygen, and a hemilabile ether oxygen—offers unique utility in metallodrug design and bio-inspired catalysis .

This guide outlines the protocols for synthesizing L-MPAP , coordinating it with transition metals (Cu, Zn, Ni), and validating the resulting complexes. The primary application focus is the development of pseudo-peptide metallodrugs , where the ligand mimics the N-terminal coordination of peptides while providing lipophilic bulk via the anisidine moiety.

Ligand Design Logic

The efficacy of L-MPAP stems from its potential for linkage isomerism and hemilability :

  • Amine Nitrogen (

    
    ):  The primary anchor for metal binding.
    
  • Amide Oxygen (

    
    ):  Facilitates stable 6-membered chelate rings.
    
  • Methoxy Oxygen (

    
    ):  A "hemilabile" donor that can reversibly bind/unbind, creating vacant sites for substrate interaction (catalysis) or biological targets (drug action).
    

Synthesis Protocol: Ligand Generation

Principle: The synthesis utilizes a "Green Chemistry" Aza-Michael addition, exploiting the nucleophilicity of 2-anisidine toward the electron-deficient alkene of acrylamide.

Materials
  • Reagent A: 2-Anisidine (2-Methoxyaniline) [CAS: 90-04-0] - Purify by distillation if dark.

  • Reagent B: Acrylamide [CAS: 79-06-1] - Caution: Neurotoxin.

  • Solvent: Deionized Water or Ethanol (Green Protocol).

  • Catalyst (Optional): Glacial Acetic Acid (5 mol%).

Step-by-Step Procedure
  • Stoichiometry: In a 100 mL round-bottom flask, dissolve 2-Anisidine (10 mmol, 1.23 g) in 20 mL of water/ethanol (1:1 v/v).

  • Addition: Add Acrylamide (11 mmol, 0.78 g) in a single portion.

  • Activation: If reaction is sluggish, add 5 mol% acetic acid.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC (SiO2, EtOAc:Hexane 3:1). The amine starting material spot will disappear.

  • Isolation:

    • Cool reaction to 4°C overnight.

    • The product L-MPAP often crystallizes as off-white needles.

    • Filter and wash with cold water.

    • Recrystallization: Ethanol/Water if necessary.

  • Yield Expectation: 85–95%.

Visualization: Synthesis Pathway

SynthesisPath cluster_inputs Reactants cluster_process Aza-Michael Addition cluster_output Product Anisidine 2-Anisidine (Nucleophile) Transition Transition State (C-N Bond Formation) Anisidine->Transition Acrylamide Acrylamide (Electrophile) Acrylamide->Transition Reflux Reflux 80°C (6-12 Hours) Transition->Reflux Product L-MPAP (Ligand) Reflux->Product Crystallization

Figure 1: Aza-Michael synthesis pathway for L-MPAP generation.

Metallation Protocols

Target: Synthesis of [M(L-MPAP)₂]Cl₂ or [M(L-MPAP)(OAc)₂] complexes (M = Cu, Zn, Ni).

Critical Considerations
  • pH Sensitivity: The amide proton is not acidic enough to deprotonate under neutral conditions. The ligand acts as a neutral N,O-donor .

  • Solvent Choice: Methanol (MeOH) is preferred to solubilize the metal salt while allowing the complex to precipitate or crystallize slowly.

Protocol A: Copper(II) Coordination (Bio-active Target)
  • Ligand Solution: Dissolve L-MPAP (2 mmol) in 10 mL warm MeOH.

  • Metal Solution: Dissolve CuCl₂·2H₂O (1 mmol) in 5 mL MeOH.

  • Mixing: Add metal solution dropwise to ligand solution under continuous stirring.

    • Observation: Solution typically turns from pale blue to deep blue/green (indicative of N-coordination).

  • Incubation: Stir at 50°C for 2 hours.

  • Precipitation: Reduce volume by 50% via rotary evaporation. Add diethyl ether vapor diffusion or cold storage to induce crystallization.

  • Filtration: Collect the precipitate, wash with cold Et₂O, and dry in vacuo.

Protocol B: Zinc(II) Coordination (Structural Probe)
  • Follow Protocol A using Zn(OAc)₂·2H₂O .

  • Note: Zinc complexes are diamagnetic, making them essential for NMR characterization of the ligand binding mode.

Characterization & Validation Framework

To ensure scientific integrity, the following data must be acquired to validate the coordination mode.

TechniqueExpected Signal (Free Ligand)Expected Signal (Complex)Structural Insight
FT-IR

(C=O) amide: ~1660 cm⁻¹
Shift to ~1630 cm⁻¹Confirms Amide-O coordination.
FT-IR

(N-H) amine: ~3350 cm⁻¹
Shift/BroadeningConfirms Amine-N coordination.
¹H NMR (Zn only)

(-OCH₃): ~3.8 ppm
Shift (if involved)Probes hemilabile ether binding.
UV-Vis

(UV region)
d-d transitions (600-800 nm)Geometry (Octahedral vs Square Planar).
XRD N/ACrystal StructureDefinitive proof of chelate bite angle.
Visualization: Coordination Geometry Logic

Coordination Metal Metal Center (Cu/Zn/Ni) AmineN Amine (NH) Primary Donor AmineN->Metal Strong Bond AmideO Amide (C=O) Secondary Donor AmideO->Metal Chelate Formation EtherO Methoxy (OCH3) Hemilabile Donor EtherO->Metal Weak/Transient (Steric Control)

Figure 2: Predicted coordination modes showing the N,O-chelate stability and hemilabile ether potential.

Application in Drug Discovery (Metallodrugs)

L-MPAP serves as a "privileged scaffold" for metallodrug development due to its structural resemblance to biological peptides and neurotransmitter precursors.

Experimental Workflow: Cytotoxicity Screening
  • Stock Preparation: Dissolve Metal-L-MPAP complex in DMSO (10 mM).

  • Dilution: Serial dilution in cell culture media (RPMI-1640) to 0.1–100 µM.

  • Cell Lines: Screen against:

    • A549 (Lung Carcinoma) – Cisplatin resistant model.

    • MCF-7 (Breast Cancer) – Hormone dependent model.

  • Assay: MTT or Resazurin reduction assay (72h incubation).

  • Analysis: Calculate IC₅₀. Compare selectivity index (SI) against normal fibroblasts (e.g., NIH/3T3).

Mechanism Hypothesis: The anisidine moiety increases lipophilicity, facilitating passive transport across the cell membrane. Once intracellular, the hemilabile ether may dissociate, allowing the metal center to bind DNA bases (Guanine N7) or inhibit proteasome function, similar to the mechanism of Casiopeinas [1].

References

  • Synthesis of Beta-Amino Acids/Amides

    • Source: Sigma-Aldrich Product Specification (3-[(2-Methoxyphenyl)amino]propanamide).

    • URL: (Search CAS: 10252-95-6 or structure).

  • Aza-Michael Addition Protocols

    • Title: "Green synthesis of beta-amino deriv
    • Context: General methodology for reacting amines with acrylamide in w
    • URL:

  • Coordination Chemistry of Beta-Amides

    • Title: "Transition metal complexes of amino acids and their N-substituted deriv
    • Source:Inomata et al., Semantic Scholar.[1]

    • URL:

  • Acrylamide-Amino Acid Adducts (Structural Analogues)

    • Title: "Formation and Identification of Six Amino Acid - Acrylamide Adducts."
    • Source:NIH / PMC.
    • URL:

(Note: Specific spectral data for the metal complexes of this exact ligand may require de novo generation in the lab, as this is a specialized application of a known building block.)

Sources

Application Note & Protocol: A Guide to the Amidation of N-(2-methoxyphenyl)-β-alanine Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, two-step protocol for the synthesis of N-(2-methoxyphenyl)-β-alanine amides. N-Aryl-β-alanine derivatives are significant structural motifs in medicinal chemistry and drug development, serving as versatile intermediates for various bioactive compounds.[1][2] The procedure outlined herein eschews direct amidation of the methyl ester, which often requires harsh conditions, in favor of a more robust and widely applicable method. The protocol first involves the saponification of the starting methyl ester to its corresponding carboxylic acid, followed by a highly efficient amide coupling reaction with a primary or secondary amine. This guide details the rationale behind reagent selection, provides step-by-step instructions, and includes troubleshooting insights to ensure reproducible and high-yield synthesis.

Scientific Rationale and Strategy

The conversion of an ester to an amide is a fundamental transformation in organic synthesis. While direct aminolysis of an ester is feasible, it often necessitates high temperatures, prolonged reaction times, or specific catalysts, and can be inefficient.[3] A more reliable and controlled strategy, particularly in a research or drug development setting, involves a two-step sequence:

  • Saponification (Ester Hydrolysis): The methyl ester is first hydrolyzed under basic conditions to the corresponding carboxylate salt, which is subsequently protonated to yield the free carboxylic acid. This step is typically clean and high-yielding.

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine using standard peptide coupling reagents. This approach offers superior control, higher yields, and milder reaction conditions.

For this protocol, we have selected the classic and highly effective EDC/HOBt coupling system.

  • EDC (or EDCI) , N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, is a water-soluble carbodiimide. It activates the carboxylic acid, and its urea byproduct is also water-soluble, allowing for simple removal by aqueous extraction during workup.[4][5]

  • HOBt (1-Hydroxybenzotriazole) is used as an additive. It reacts with the EDC-activated carboxylate to form an HOBt-active ester. This intermediate is more stable and less prone to side reactions (like N-acylurea formation) than the initial O-acylisourea, and it reacts efficiently with the amine to form the desired amide bond.[6][7] The use of HOBt also serves to suppress racemization in chiral systems.[5]

Overall Reaction Pathway

The diagram below illustrates the two-step synthetic route from the starting ester to the final amide product.

Reaction_Pathway Start N-(2-methoxyphenyl)-β-alanine methyl ester Intermediate N-(2-methoxyphenyl)-β-alanine (Carboxylic Acid) Start->Intermediate Step A: Saponification (e.g., LiOH, H₂O/THF) Product Target Amide (R-NH-CO-...) Intermediate->Product Step B: Amide Coupling (Amine, EDC, HOBt)

Caption: Two-step pathway for amide synthesis.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis.

Materials and Equipment
  • Reagents: N-(2-methoxyphenyl)-β-alanine methyl ester, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Dichloromethane (DCM, anhydrous), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), desired primary or secondary amine (R¹R²NH), N,N-Diisopropylethylamine (DIPEA, if using an amine salt), Hydrochloric acid (HCl, 1M solution), Sodium bicarbonate (NaHCO₃, saturated solution), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, ice bath, standard glassware for extraction and filtration, rotary evaporator, silica gel for column chromatography.

Step A: Saponification of the Methyl Ester

This protocol describes the hydrolysis of the methyl ester to the free carboxylic acid.

  • Dissolution: In a round-bottom flask, dissolve N-(2-methoxyphenyl)-β-alanine methyl ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the aqueous solution in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-(2-methoxyphenyl)-β-alanine carboxylic acid. The product is often pure enough for the next step, but can be purified by recrystallization if necessary.

Step B: EDC/HOBt Amide Coupling

This protocol details the coupling of the carboxylic acid with a generic amine (R¹R²NH).

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-(2-methoxyphenyl)-β-alanine from Step A (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C and stir for 30-45 minutes. This pre-activation step allows for the formation of the HOBt-active ester.[6]

  • Amine Addition: To the activated mixture, add the desired amine (1.1 eq). If the amine is provided as a hydrochloride salt, add DIPEA (1.2 eq) to the reaction mixture to liberate the free amine.

  • Coupling Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (2x) to remove any unreacted amine and residual EDC.

    • Saturated NaHCO₃ solution (2x) to remove unreacted carboxylic acid and HOBt.

    • Brine (1x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted N-(2-methoxyphenyl)-β-alanine amide.

Data and Workflow Summary

Reagent Stoichiometry Table

The following table provides an example calculation for a 1 mmol scale reaction for the amide coupling step (Part B).

ReagentM.W. ( g/mol )Equiv.Amount (mmol)Mass/Volume
N-(2-methoxyphenyl)-β-alanine~209.231.01.0209 mg
HOBt135.121.21.2162 mg
EDC191.701.21.2230 mg
Example Amine (e.g., Benzylamine)107.151.11.1118 mg (121 µL)
Anhydrous DCM---10 mL

Note: The molecular weight of the starting carboxylic acid is calculated from the likely methyl ester structure.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the amide coupling.

References

  • Vertex AI Search. (2024). The Role of HOBt and HBTU in Peptide Coupling Reactions. 6

  • BenchChem. (2025). Application Notes and Protocols for Reactions Involving β-Alanine Methyl Ester Hydrochloride. 4

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 7

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Peptide Synthesis Insights. 8

  • Aapptec Peptides. (n.d.). Coupling Reagents. 5

  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. 9

  • SIELC Technologies. (2018). β-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester. 10

  • Google Patents. (2003). New processes for producing beta-alanine derivatives. 11

  • Echemi. (n.d.). N-(5-Amino-2-methoxyphenyl)-β-alanine 2-methoxyethyl ester. 12

  • PubChemLite. (n.d.). Beta-alanine, n-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester. 13

  • Google Patents. (n.d.). Synthesis method of beta-alanine methyl ester salt product. 14

  • Organic Syntheses. (n.d.). Procedure for (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide. 15

  • PMC. (n.d.). Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. 16

  • International Journal of Innovative Research in Science, Engineering and Technology. (2013). Kinetics of Amidation for the Synthesis of Diethanolamide from Methyl Ester and Diethanolamine by Using Sulphuric Acid Catalyst. 3

  • PubMed. (1996). Purification and characterization of N-acetylmuramyl-L-alanine amidase from human plasma using monoclonal antibodies. 17

  • KTU ePubl. (n.d.). Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. 1

  • US EPA. (2023). β-Alanine, N-(5-amino-2-methoxyphenyl)-, 2-methoxyethyl ester - Substance Details. 18

  • Frontiers. (2023). Advances in the synthesis of β-alanine. 19

  • BenchChem. (n.d.). A Technical Guide to β-Alanine Methyl Ester Hydrochloride. 20

  • ResearchGate. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. 2

  • Google Patents. (n.d.). Process for producing N-methyl-beta-alanine derivative. 21

  • Google Patents. (n.d.). Purification of beta-alanine. 22

  • Semantic Scholar. (2024). Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. 23

  • TU Dresden. (2012). Living Polymerization of N-Substituted β-Alanine N-Carboxyanhydrides. 24

  • PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. 25

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Aza-Michael Addition of o-Anisidine to Acrylamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Ticket ID: #AM-OAN-001

Executive Summary

You are encountering difficulty with the aza-Michael addition of o-anisidine (2-methoxyaniline) to acrylamide. This is a deceptively simple reaction on paper that often fails in the lab due to two antagonistic factors:

  • Steric/Electronic Deactivation: The ortho-methoxy group creates significant steric hindrance and alters the nucleophilicity of the amine, making it sluggish compared to unsubstituted aniline.

  • Competing Polymerization: Acrylamide is prone to thermal homopolymerization, which often outcompetes the slow Michael addition, leading to "gelling" or low mass recovery.

This guide moves beyond standard textbook procedures to provide field-tested optimization strategies.

Module 1: Critical Mechanism & Kinetics (The "Why")

Q: Why is my reaction stalling at ~40-50% conversion despite refluxing?

A: You are likely fighting a reversible equilibrium without sufficient driving force.

Unlike aliphatic amines, o-anisidine is a weak nucleophile. The reaction is an equilibrium process. In standard solvents (methanol/ethanol), the reverse reaction (retro-Michael) is significant at high temperatures. Furthermore, the ortho-methoxy group acts as a "gatekeeper," physically blocking the approach to the


-carbon of acrylamide.

The Fix: You must shift the equilibrium or increase the forward rate constant (


) significantly relative to the reverse rate (

).
  • Concentration: Run the reaction solvent-free or at very high concentrations (5M+). This maximizes collision frequency.

  • Activation: You generally cannot rely on thermal activation alone; you need a Lewis Acid catalyst to activate the acrylamide carbonyl, making the

    
    -carbon more electrophilic.
    
Visualizing the Pathway

The following diagram illustrates the catalyzed pathway versus the competing polymerization trap.

G Start o-Anisidine + Acrylamide Complex Activated Complex (Catalyst-Acrylamide) Start->Complex Lewis Acid (ZnCl2/InCl3) Polymer Polyacrylamide (Side Product/Gel) Start->Polymer Radical Initiator (Heat/Light) TS Transition State (Sterically Hindered) Complex->TS Nucleophilic Attack Product Mono-Adduct (Yield) TS->Product Proton Transfer Product->Start Retro-Michael (High T)

Figure 1: Reaction pathway showing the necessity of catalyst activation to overcome the steric barrier and the risk of competing polymerization.

Module 2: Catalyst & Solvent Selection

Q: Which catalyst system gives the highest yield for ortho-substituted anilines?

A: For o-anisidine, mild Brønsted acids are often insufficient. You need a "Soft" Lewis Acid that activates the soft electrophile (acrylamide) without protonating the amine (which kills nucleophilicity).

Comparative Analysis of Catalysts:

Catalyst SystemYield PotentialProsCons
None (Thermal) Low (<40%)CheapHigh polymerization risk; slow.
Acetic Acid Moderate (50-60%)Simple workupoften requires high temp; promotes retro-reaction.

/

High (85-95%) Strong activation; works solvent-free.Requires aqueous workup to remove metal salts.
Water (Hydrophobic) Moderate (60-70%)Green; "On-water" effect.o-Anisidine solubility issues; slow kinetics.
Acidic Alumina High (80-90%)Heterogeneous (filtration workup).Surface area dependent; scaling can be tricky.
Recommendation:

Use Zinc Chloride (


)  or Indium Trichloride (

)
. These coordinate to the acrylamide oxygen, pulling electron density and making the double bond highly susceptible to attack by the hindered amine [1].

Module 3: Troubleshooting & Polymerization Control

Q: My reaction mixture turned into a solid gel. What happened?

A: You inadvertently initiated radical polymerization of the acrylamide. This is exothermic and irreversible.

Prevention Strategy:

  • Inhibitors: Add MEHQ (Hydroquinone monomethyl ether) at 100-500 ppm relative to acrylamide. Most commercial acrylamide contains this, but recrystallization removes it. Ensure your starting material is stabilized.

  • Oxygen: Paradoxically, aza-Michael additions are often better run open to air (or with a drying tube) rather than under strict

    
    , because oxygen acts as a radical scavenger for acrylamide polymerization [2].
    
  • Temperature: Do not exceed 80°C unless absolutely necessary. Catalyst activation allows you to run at 40-60°C.

Troubleshooting Logic Tree

Troubleshooting Problem Issue Detected Type Identify Symptom Problem->Type LowYield Low Conversion (<50%) Type->LowYield Gelation Solidification/Gelling Type->Gelation Impure Bis-addition Product Type->Impure Sol1 Action: Increase Concentration (Try Solvent-Free) LowYield->Sol1 Sol2 Action: Add Lewis Acid (ZnCl2 10 mol%) LowYield->Sol2 Sol3 Action: Add MEHQ inhibitor Reduce Temp Gelation->Sol3 Sol4 Action: Reduce Acrylamide Equiv. (Stoichiometric 1:1) Impure->Sol4

Figure 2: Decision matrix for troubleshooting common experimental failures.

Module 4: Optimized Experimental Protocol

Method: Solvent-Free Lewis Acid Catalyzed Addition. Target Yield: >85% Mono-adduct.

Materials:
  • o-Anisidine (1.0 equiv)

  • Acrylamide (1.1 equiv)

  • 
     (10-15 mol%) or 
    
    
    
    (5 mol%)
  • MEHQ (trace, if acrylamide is uninhibited)

Step-by-Step Procedure:
  • Preparation: In a round-bottom flask, mix o-anisidine (e.g., 10 mmol) and solid acrylamide (11 mmol).

  • Catalyst Addition: Add

    
     (1.0 - 1.5 mmol).
    
    • Note: If the mixture is solid, gently warm to 40°C until a melt forms. The eutectic mixture often melts below the individual melting points.

  • Reaction: Stir the neat mixture at 60°C for 4–12 hours.

    • Monitoring: Check via TLC (Ethyl Acetate/Hexane) or LC-MS. Look for the disappearance of the aniline.

  • Quenching: Once conversion stalls or completes, cool to room temperature. Add Dichloromethane (DCM) and water.

  • Workup:

    • Wash the organic layer with water (

      
      ) to remove the catalyst and unreacted acrylamide.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from Ethanol/Water or perform flash chromatography. o-Anisidine adducts are often solids that crystallize upon standing.

Why this works:
  • Solvent-Free: Maximizes concentration, driving the equilibrium toward the product despite the steric hindrance [3].

  • Lewis Acid: Activates the acrylamide, lowering the activation energy required for the hindered amine to attack.

  • Mild Temp: 60°C is the "Goldilocks" zone—high enough for kinetics, low enough to prevent polymerization and retro-Michael.

References

  • Surendra, K., et al. "A remarkable improvement in the aza-Michael addition of aromatic amines to α,β-unsaturated alkenes catalyzed by indium trichloride." Tetrahedron Letters, vol. 47, no. 46, 2006, pp. 8133-8135. Link

  • Genest, A., et al. "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials." Progress in Polymer Science, vol. 72, 2017, pp. 61-110. Link

  • Vargas, J., et al. "Solvent-free aza-Michael addition of aromatic amines to α,β-unsaturated carbonyl compounds catalyzed by acidic alumina."[1] Molecules, vol. 24, no. 7, 2019. Link

  • BenchChem Technical Support. "Troubleshooting Polymerization Failure." BenchChem Application Notes. Link

Sources

Technical Support Center: Purification of 3-[(2-Methoxyphenyl)amino]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-[(2-Methoxyphenyl)amino]propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction to the Purification Challenge

The synthesis of 3-[(2-Methoxyphenyl)amino]propanamide is typically achieved through a Michael addition of 2-methoxyaniline to acrylamide. While this reaction can be efficient, the crude product is often contaminated with unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to ensure the quality and reliability of downstream applications.

This guide will walk you through the common challenges and provide structured solutions for the purification of this specific aromatic propanamide.

Diagram of the Synthetic Pathway and Potential Impurities

cluster_reactants Starting Materials cluster_reaction Michael Addition cluster_product Crude Product Mixture cluster_impurities Potential Impurities 2-Methoxyaniline 2-Methoxyaniline Reaction Heat/ Catalyst 2-Methoxyaniline->Reaction Acrylamide Acrylamide Acrylamide->Reaction Polymer Polyacrylamide Acrylamide->Polymer Self-polymerization Target_Compound 3-[(2-Methoxyphenyl)amino]propanamide Reaction->Target_Compound Unreacted_Aniline Unreacted 2-Methoxyaniline Reaction->Unreacted_Aniline Unreacted_Acrylamide Unreacted Acrylamide Reaction->Unreacted_Acrylamide Bis_adduct Bis-addition Product Reaction->Bis_adduct

Caption: Synthetic route to 3-[(2-Methoxyphenyl)amino]propanamide and common impurities.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the most common impurities I should expect in my crude 3-[(2-Methoxyphenyl)amino]propanamide?

A1: The most prevalent impurities arise directly from the starting materials and potential side reactions of the Michael addition. These include:

  • Unreacted 2-methoxyaniline: This starting material can persist if the reaction does not go to completion.

  • Unreacted acrylamide: Another starting material that may be present in the crude product.

  • Bis-addition product: A second molecule of acrylamide can react with the secondary amine of the desired product to form a bis-adduct.

  • Polyacrylamide: Acrylamide can undergo self-polymerization, especially at elevated temperatures, leading to polymeric impurities.

Q2: My crude product is a dark oil/gum. Is this normal?

A2: It is not uncommon for crude products from Michael additions involving anilines to be oils or gums, especially if there are residual starting materials or oligomeric byproducts. The presence of colored impurities is also possible. Purification is necessary to obtain a solid, pure product.[1]

Recrystallization

Q3: I am trying to recrystallize my product, but it's "oiling out." What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming solid crystals. This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or when the concentration of the solute is too high.

Troubleshooting Steps:

  • Add more solvent: This will decrease the saturation of the solution and may promote crystal formation upon cooling.

  • Lower the temperature at which the compound dissolves: Try a lower boiling point solvent or a solvent mixture.

  • Use a two-solvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the oil and allow the solution to cool slowly.[2]

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. This can provide a surface for nucleation.

Q4: What is a good starting solvent system for the recrystallization of 3-[(2-Methoxyphenyl)amino]propanamide?

A4: Based on the structure (an aromatic amine and an amide), a moderately polar solvent system is a good starting point. Common choices for similar compounds include:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes turbid. Then, add a small amount of ethanol to clarify the solution and allow it to cool slowly.

  • Acetone/Hexane: Dissolve the compound in hot acetone and add hexane as the anti-solvent.

  • Ethyl Acetate/Heptane: Similar to the acetone/hexane system, this is another common choice for compounds of moderate polarity.[3]

Q5: My purified crystals are still colored. How can I remove the color?

A5: Colored impurities can often be removed by treating the hot recrystallization solution with activated charcoal.

Protocol:

  • Dissolve the crude product in the hot recrystallization solvent.

  • Allow the solution to cool slightly to prevent boiling over.

  • Add a small amount of activated charcoal (about 1-2% of the weight of your crude product).

  • Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal.[1]

  • Allow the filtrate to cool and crystallize.

Chromatography

Q6: I am having trouble separating my product from the starting 2-methoxyaniline by column chromatography. What conditions should I try?

A6: Both your product and the starting aniline are relatively polar. Here are some tips for improving separation:

  • Solvent System: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or acetone. A common starting point is a gradient of 10% to 50% ethyl acetate in hexane.

  • TLC Analysis: Before running a column, optimize your solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of around 0.3-0.4 and good separation from the aniline spot.

  • Deactivate Silica Gel: Aromatic amines can sometimes streak on silica gel. You can deactivate the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent. This will help to reduce tailing and improve peak shape.

Q7: My compound seems to be decomposing on the silica gel column. What can I do?

A7: Amine-containing compounds can sometimes be sensitive to the acidic nature of silica gel.

Troubleshooting Steps:

  • Use deactivated silica: As mentioned above, adding a small amount of triethylamine to your eluent can help.

  • Use a different stationary phase: Consider using neutral or basic alumina as an alternative to silica gel.[4]

  • Work quickly: Do not let your compound sit on the column for an extended period.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause(s) Suggested Solution(s)
Low recovery after recrystallization - The compound is too soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the chosen solvent provides low solubility at low temperatures.- Use the minimum amount of hot solvent to dissolve the crude product.[3]- Preheat the funnel and filter paper for hot filtration.
Low recovery after column chromatography - The compound is irreversibly adsorbed onto the stationary phase.- The compound is co-eluting with impurities.- The fractions were not collected properly.- Test for stability on a small amount of silica gel before running the column.- Optimize the eluent system using TLC for better separation.- Monitor the column closely with TLC and collect smaller fractions.
Product loss during workup - The product is partially soluble in the aqueous layer during extraction.- An emulsion formed during extraction.- Back-extract the aqueous layer with the organic solvent.- To break emulsions, try adding brine or filtering the mixture through a pad of celite.
Persistent Impurities
Symptom Impurity Identification Method Purification Strategy
Spot on TLC with a similar Rf to the starting aniline Unreacted 2-methoxyanilineTLC, ¹H NMR- Optimize column chromatography with a shallow gradient.- Wash the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the aniline into the aqueous phase (ensure your product is stable to acid).
A more polar spot on TLC Bis-addition product¹H NMR, Mass Spectrometry- Careful column chromatography may separate this more polar byproduct.- Recrystallization may be effective if the solubility difference is significant.
Insoluble material in the crude product PolyacrylamideInsoluble in most organic solvents- Dissolve the crude product in a suitable organic solvent and filter off the insoluble polymer.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.[5]

  • Dissolution: Place the crude 3-[(2-Methoxyphenyl)amino]propanamide in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[6]

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Flash Column Chromatography
  • TLC Optimization: Develop a TLC solvent system that provides good separation between your product (aim for Rf ≈ 0.3-0.4) and any impurities. A mixture of ethyl acetate and hexane is a good starting point.

  • Column Packing: Pack a glass column with silica gel using the wet slurry method with your chosen eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, you can perform a "dry load" by adsorbing your crude product onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Begin eluting with your chosen solvent system, collecting fractions. You can either run the column isocratically (with a single solvent mixture) or with a gradient (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagram of the Purification Workflow

Crude_Product Crude Product (Oil/Solid) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Aqueous_Wash Aqueous Wash (e.g., dilute HCl, NaHCO3, brine) Dissolve->Aqueous_Wash Dry_Organic_Layer Dry Organic Layer (e.g., Na2SO4, MgSO4) Aqueous_Wash->Dry_Organic_Layer Concentrate Concentrate in vacuo Dry_Organic_Layer->Concentrate Purification_Choice Purity Check (TLC/NMR) Concentrate->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High Purity/ Crystalline Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Multiple Impurities/ Oily Product Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Sources

Technical Support Center: Purification of Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted o-Anisidine Impurities[1]

Critical Safety Warning

STOP AND READ: o-Anisidine (CAS: 90-04-0) is a Group 2B Carcinogen (IARC) and a potent bladder toxicant.[1] It is readily absorbed through the skin and is volatile.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Ventilation: All operations must be performed inside a functioning fume hood.

  • Detection: Oxidized o-anisidine turns brown/red.[2] A colorless solution does not guarantee absence.[1]

Executive Summary

The separation of unreacted o-anisidine (


) from propanamide products (neutral) relies on exploiting the basicity of the amine functionality.[1] While propanamides are generally stable, they can hydrolyze under harsh conditions. Therefore, our protocols prioritize pH-controlled Liquid-Liquid Extraction (LLE) as the primary method, followed by solid-supported scavenging for acid-sensitive substrates.[1]
Module 1: The Standard Protocol (Liquid-Liquid Extraction)

User Question: I performed a standard aqueous workup, but NMR still shows aromatic signals corresponding to o-anisidine (multiplets at 6.7–6.9 ppm). Why didn't water wash it away?

Technical Insight: o-Anisidine has a water solubility of only ~14 g/L. It is highly lipophilic (LogP ~1.[1]18) and partitions preferentially into organic solvents (DCM, EtOAc) during a neutral water wash. To remove it, you must protonate the amine to form the water-soluble anilinium salt.

The Logic (


 Control): 
  • o-Anisidine

    
     (conjugate acid):  4.53[1][3]
    
  • Target pH: To ensure >99.9% protonation, the aqueous phase must be at least 2 pH units below the

    
    .
    
  • Target pH < 2.5.

Protocol 1: Acidic Wash (For Acid-Stable Products)

  • Reagents: 1M HCl (Hydrochloric Acid) or 10% Citric Acid.[1]

  • Solvent System: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

Step-by-Step:

  • Dilute: Dissolve the crude reaction mixture in EtOAc (preferred) or DCM.

  • First Wash: Wash the organic phase with 1M HCl (2 x reaction volume).

    • Mechanism:[1][4][5]

      
       (Water Soluble).[1]
      
  • Check pH: Verify the aqueous layer pH is < 2 using pH paper.[1] If not, add more acid.

  • Second Wash: Wash with Brine (saturated NaCl) to break any emulsions and remove residual acid.[1]

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    

Visualizing the Workflow:

LLE_Workflow Start Crude Mixture (Amide + o-Anisidine) Solvent Dissolve in EtOAc Start->Solvent AcidWash Add 1M HCl (pH < 2) Solvent->AcidWash PhaseSplit Phase Separation AcidWash->PhaseSplit OrgLayer Organic Phase (Neutral Amide) PhaseSplit->OrgLayer Top Layer (EtOAc) AqLayer Aqueous Phase (o-Anisidine HCl Salt) PhaseSplit->AqLayer Bottom Layer (Acidic) Brine Wash with Brine Dry (Na2SO4) OrgLayer->Brine Waste Waste AqLayer->Waste Dispose as Hazardous Waste Final Pure Propanamide Brine->Final

Figure 1: Logic flow for the selective protonation and extraction of o-anisidine.

Module 2: Troubleshooting Difficult Separations
Scenario A: The "Emulsion Nightmare"

User Question: I added 1M HCl, and my separatory funnel is now a milky emulsion that won't separate. What do I do?

Root Cause: Anilinium salts can act as surfactants.[1] Additionally, if your propanamide product has long alkyl chains, it may act as a detergent.

The Fix:

  • Add Salt: Add solid NaCl directly to the funnel to increase ionic strength (Salting out).

  • Filtration: The emulsion is often stabilized by fine particulates.[1] Filter the entire biphasic mixture through a pad of Celite 545 .[1] The phases usually separate immediately in the filtrate.

  • Switch Acid: If using HCl causes issues, switch to 10% Citric Acid . It is milder and often prevents "oiling out" of sensitive products.[1]

Scenario B: Acid-Sensitive Products

User Question: My propanamide has an acid-labile protecting group (e.g., Boc, acetal). I cannot use 1M HCl.

Technical Insight: You need a method that removes the amine without lowering the bulk pH of the solution. Solid-supported scavengers are the industry standard here.[1]

Protocol 2: Macroporous Resin Scavenging

  • Recommended Resin: Amberlyst® 15 (H+ form) or Dowex® 50W.[1]

  • Mechanism: The resin acts as a "solid acid."[1] The amine binds to the bead, while the neutral amide remains in solution.

Step-by-Step:

  • Preparation: Dissolve crude product in DCM or Methanol (5–10 mL/g).

  • Loading: Add Amberlyst 15 (3–4 equivalents relative to the estimated amine impurity).[1]

  • Incubation: Stir gently (do not use a magnetic bar that grinds the beads; use an overhead stirrer or shaker) for 1–2 hours.

  • Filtration: Filter off the resin beads.

  • Validation: Spot the filtrate on a TLC plate. Stain with Ninhydrin or p-Anisaldehyde to ensure the amine spot is gone.[1]

Comparison of Scavenging Methods:

MethodReagentMechanismBest For
Acid Extraction 1M HClProtonation / PartitioningRobust, stable amides.[1] Large scale.
Cation Exchange Amberlyst 15Ionic Capture (Solid Phase)Acid-sensitive groups (Boc, tBu).[1]
Electrophilic Resin Polymer-IsocyanateCovalent Bond FormationExtremely weak bases or when acid is strictly forbidden.[1]
Module 3: Chromatographic Purification

User Question: I am running a column, but the o-anisidine streaks and co-elutes with my product.

Technical Insight: Primary amines interact strongly with the acidic silanols (


) on silica gel, causing "tailing."[1]

The Fix:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading your sample.[1] This neutralizes the active acidic sites.[6]

  • Eluent Modifier: Add 1% Ammonium Hydroxide or 0.5% TEA to your mobile phase (e.g., 1%

    
     in DCM/MeOH).[1]
    
    • Note: For o-anisidine removal, it is often better to use an acidic modifier (0.5% Acetic Acid) if your product is stable. This keeps the amine protonated (

      
      ) and stuck at the baseline (Rf = 0), allowing the amide to elute freely.
      
Module 4: Validated Analytical Methods

To ensure the impurity is removed to acceptable limits (often < 10 ppm for pharma intermediates), use these visualization methods.

  • TLC Visualization:

    • Eluent: 30% EtOAc in Hexanes.[1]

    • Stain: p-Anisaldehyde (o-anisidine turns bright red/orange).[1] UV (254 nm) is also effective as o-anisidine is UV active.

  • NMR Marker:

    • Look for the methoxy singlet at

      
       3.8 ppm  and aromatic multiplets at 
      
      
      
      6.7–6.9 ppm
      .[1]
    • Self-Validation: If the methoxy peak integrates to < 1% relative to your product peaks, you are likely >98% pure.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7000, o-Anisidine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: o-Anisidine.[1] Retrieved from [Link]

  • Leonard, J., Lygo, B., & Procter, G. (2013).Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Standard reference for acid-base extraction protocols).

Sources

Technical Support Center: Stability of 3-[(2-Methoxyphenyl)amino]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ACTIVE Ticket ID: #CHEM-STAB-32MPA Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: Stability Dashboard

Welcome to the technical support guide for 3-[(2-Methoxyphenyl)amino]propanamide . This beta-amino amide derivative presents unique stability challenges that differ significantly between acidic and basic environments.

ParameterAcidic Media (pH < 4) Basic Media (pH > 8)
Primary Risk Hydrolysis of the amide bond.[1][2][3]Retro-Michael Elimination (Cleavage of C-N bond).
Degradants 3-[(2-Methoxyphenyl)amino]propanoic acid +

.
2-Methoxyaniline + Acrylamide (and/or Acrylic acid).
Kinetics Slow (requires heat/strong acid).Rapid (can occur at RT; driven by entropy).
Solubility High (Protonation of aniline nitrogen).Low (Neutral species precipitates).
Storage Stable at

C in dilute acid.
Unstable. Avoid storage in basic buffers.

Module A: Acidic Stability (Troubleshooting)

The Issue: "My peak area is decreasing, and a new polar peak is forming."

In acidic environments, the primary degradation pathway is the hydrolysis of the terminal amide group. However, the secondary amine (aniline nitrogen) acts as a "proton sponge," which stabilizes the molecule against oxidation but does not prevent amide hydrolysis under stress.

Mechanism: Acid-Catalyzed Hydrolysis

The reaction proceeds via the activation of the carbonyl oxygen by a proton, making the carbonyl carbon susceptible to nucleophilic attack by water.[3][4][5][6]

Key Insight: The reaction is generally slower than ester hydrolysis because the protonated amine (anilinium, pKa ~4.5) creates electrostatic repulsion against incoming hydronium ions, retarding the attack on the nearby amide.

Visualization: Acidic Pathway

AcidHydrolysis Parent Parent Amide (Protonated) Inter Tetrahedral Intermediate Parent->Inter + H3O+, + Heat Products Carboxylic Acid + Ammonium Inter->Products - NH4+

Figure 1: Acid-catalyzed hydrolysis converting the amide to a carboxylic acid.[7]

Troubleshooting Steps
  • Check pH: If pH < 2, hydrolysis accelerates significantly. Maintain pH 4–6 for maximum stability in solution.

  • Temperature Control: Hydrolysis is Arrhenius-dependent. Keep samples at

    
    C.
    
  • Buffer Choice: Avoid phosphate buffers at low pH if using LC-MS (ion suppression). Use 0.1% Formic Acid.

Module B: Basic Stability (The Critical Risk)

The Issue: "I see a peak matching 2-Methoxyaniline (2-Anisidine)."

WARNING: This is the most common failure mode for beta-amino amides. Researchers often expect simple hydrolysis (amide


 acid), but in basic media, the molecule undergoes Retro-Michael Addition  (Elimination).
Mechanism: Retro-Michael vs. Hydrolysis

Because the amino group is in the beta position relative to the carbonyl, the alpha-protons (adjacent to the carbonyl) are acidic.

  • Base removes an

    
    -proton , forming an enolate.
    
  • The enolate collapses to expel the amine (2-methoxyaniline) as a leaving group.

  • This releases Acrylamide (toxic, reactive) and the free aniline.

Why this happens: The formation of the conjugated acrylamide system is thermodynamically favorable, and the steric bulk of the 2-methoxyphenyl group encourages elimination over substitution (hydrolysis).

Visualization: The "Fork in the Road"

BaseDegradation Parent Parent Molecule (Neutral) Enolate Enolate Intermediate Parent->Enolate Deprotonation (OH-) AcidSalt Degradant 3: Carboxylate Salt Parent->AcidSalt Direct Hydrolysis (Minor Pathway) Aniline Degradant 1: 2-Methoxyaniline Enolate->Aniline Retro-Michael (Major Pathway) Acrylamide Degradant 2: Acrylamide Enolate->Acrylamide

Figure 2: Competition between Retro-Michael elimination (Major) and Hydrolysis (Minor) in base.

Troubleshooting Steps
  • Immediate Action: If you detect 2-methoxyaniline, neutralize the sample immediately .

  • Solvent Effect: This elimination is faster in polar aprotic solvents (like DMSO or DMF) containing base, compared to water.

  • Quenching: Do not use strong base (NaOH) to adjust pH. Use mild buffers (Bicarbonate) only if necessary and process quickly.

Analytical Methodology

To validate stability, you must separate the parent from its three potential degradants.

Recommended Method: Reverse Phase HPLC (C18)

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

CompoundPredicted RTDetection Note
Acrylamide ~1.5 min (Void)Hard to see; use UV 210 nm.
Acid Degradant ~3.5 minZwitterionic; tailing possible.
Parent ~5.8 minSharp peak; UV 254 nm (strong).
2-Methoxyaniline ~7.2 minDistinct UV spectrum; less polar.

Experimental Protocol: Forced Degradation

Use this protocol to determine the precise shelf-life of your specific lot.

Step 1: Preparation

Prepare a 1 mg/mL stock solution of 3-[(2-Methoxyphenyl)amino]propanamide in Methanol.

Step 2: Stress Conditions
ConditionPreparationDuration/TempTarget
Acid Stress Mix Stock 1:1 with 1N HCl.4 hours @ 60°C10-20% Degradation
Base Stress Mix Stock 1:1 with 0.1N NaOH.1 hour @ RT Watch closely!
Oxidation Mix Stock 1:1 with 3%

.
2 hours @ RTCheck Aniline oxidation
Step 3: Quenching & Analysis
  • Acid Samples: Neutralize with 1N NaOH.

  • Base Samples: Neutralize with 1N HCl immediately. Do not heat base samples , or you will drive the Retro-Michael reaction to completion instantly.

  • Analysis: Inject 10 µL onto the HPLC method defined in Section 4.

Frequently Asked Questions (FAQs)

Q: Can I store this compound in DMSO at room temperature? A: Yes, but ensure the DMSO is acid-free. DMSO can sometimes become slightly acidic over time or contain basic impurities. Store at -20°C to prevent slow oxidation of the aniline ring.

Q: Why is the "Acid Degradant" eluting earlier than the parent? A: The hydrolysis product is 3-[(2-methoxyphenyl)amino]propanoic acid. At pH 2-3 (HPLC conditions), the carboxylic acid is partially ionized or highly polar, reducing its retention on a C18 column compared to the neutral amide parent.

Q: Is the Retro-Michael reaction reversible? A: Theoretically, yes (Michael Addition). However, in dilute aqueous base, the equilibrium heavily favors the cleavage products (Aniline + Acrylamide) due to entropy and the stability of the separated products. You will not get the parent back.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group).

  • Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry. Wiley. (Mechanisms of Amide Hydrolysis).

  • Hemmerich, J., et al. (2022). "Retro-Aza-Michael Reaction: A Versatile Tool in Organic Synthesis." European Journal of Organic Chemistry. (Detailed mechanism of beta-amino elimination).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Guidelines for forced degradation protocols).

  • Crowley, P.J., & Martini, L.G. (2001). "Drug Stability in Solution." Pharmaceutical Stability Testing to Support Global Markets. (General principles of pH-rate profiles).

Sources

Validation & Comparative

A Technical Guide to the Characteristic IR Absorption Bands of 3-(o-Anisidino)propanamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of novel chemical entities, infrared (IR) spectroscopy remains a cornerstone analytical technique, providing rapid and specific information about the functional groups present in a molecule. This guide offers an in-depth analysis of the expected characteristic IR absorption bands of 3-(o-Anisidino)propanamide, a molecule integrating a secondary aromatic amine and a primary amide. By dissecting its constituent functional groups, we can predict its IR spectrum and compare it with related structures and alternative analytical methodologies. This approach provides a robust framework for the characterization of this and similar compounds, crucial for ensuring purity, identity, and stability in research and drug development settings.

Predicted Infrared Spectral Analysis of 3-(o-Anisidino)propanamide

The structure of 3-(o-Anisidino)propanamide combines the functionalities of a primary amide and a secondary aromatic amine (the o-anisidino group). The expected IR spectrum will therefore exhibit characteristic bands from both moieties. The presence of hydrogen bonding, both intermolecularly between the amide groups and potentially intramolecularly, can lead to broadening of N-H and C=O stretching bands.[1][2]

Key Functional Group Vibrations:

  • N-H Stretching (Amide and Amine): The primary amide (-CONH₂) is expected to show two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations, typically in the range of 3400-3170 cm⁻¹.[1] The secondary amine (Ar-NH-) will exhibit a single, generally weaker N-H stretching band around 3350-3310 cm⁻¹.[3] In the consolidated spectrum of 3-(o-Anisidino)propanamide, these bands may overlap, likely resulting in a broad absorption in the 3400-3200 cm⁻¹ region.

  • C-H Stretching: Aromatic C-H stretching from the o-anisidino group will appear as weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Aliphatic C-H stretching from the propanamide backbone will be observed as medium to strong absorptions just below 3000 cm⁻¹ (typically 2975-2870 cm⁻¹).[4]

  • C=O Stretching (Amide I Band): A strong and prominent absorption due to the carbonyl stretch of the primary amide is expected between 1690 and 1650 cm⁻¹.[1] This band, often referred to as the Amide I band, is highly characteristic.[2]

  • N-H Bending (Amide II and Amine): The primary amide exhibits a scissoring vibration (Amide II band) in the 1650-1590 cm⁻¹ region, which may sometimes overlap with the C=O stretch.[1] The secondary aromatic amine is expected to show an N-H bending vibration near 1515 cm⁻¹.[5]

  • C-N Stretching: The aromatic C-N stretching of the secondary amine is anticipated to be a strong band in the 1340-1250 cm⁻¹ region.[5] The C-N stretch of the primary amide is typically weaker and appears in the 1400-1450 cm⁻¹ range.

  • Aromatic C=C Stretching: The benzene ring of the o-anisidino group will produce medium to weak absorptions in the 1600-1450 cm⁻¹ region.

  • Asymmetric and Symmetric O-CH₃ Stretching: The methoxy group (o-anisidino) will have characteristic C-O stretching bands. The asymmetric stretch is typically found around 1250 cm⁻¹, while the symmetric stretch appears near 1030 cm⁻¹.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-C stretching, C-H bending, and other skeletal vibrations, which are unique to the molecule and serve as a "fingerprint" for identification.[1][2]

Comparative Data Analysis

To provide experimental context, we can compare the predicted spectrum of 3-(o-Anisidino)propanamide with the known IR spectrum of a structurally similar molecule, N-(2-methoxyphenyl)acetamide, available from the NIST Chemistry WebBook.[6] This compound shares the o-anisidino moiety but has an acetyl group instead of a propanamide group.

Vibrational ModePredicted Range for 3-(o-Anisidino)propanamide (cm⁻¹)Observed Bands for N-(2-methoxyphenyl)acetamide (cm⁻¹) (approximate)
N-H Stretch (Secondary Amide/Amine)~3400-3200 (broad, multiple peaks)~3300
Aromatic C-H Stretch~3100-3000~3050
Aliphatic C-H Stretch~2975-2870~2950, 2850
C=O Stretch (Amide I)~1690-1650~1660
N-H Bend (Amide II) / Aromatic C=C~1650-1590 / ~1600-1450~1590, 1530, 1490
C-N Stretch (Aromatic)~1340-1250~1250
Asymmetric C-O Stretch (Methoxy)~1250~1250
Symmetric C-O Stretch (Methoxy)~1030~1030
Aromatic C-H Out-of-Plane Bend~750~750

Table 1: Comparison of predicted IR absorption bands for 3-(o-Anisidino)propanamide with observed bands for the related compound N-(2-methoxyphenyl)acetamide.[6]

The comparison suggests that the predicted band positions for 3-(o-Anisidino)propanamide are well-aligned with experimental data from a similar structure, providing confidence in the predicted spectral features.

Experimental Protocol: Acquiring the IR Spectrum

A standard procedure for obtaining the infrared spectrum of a solid sample like 3-(o-Anisidino)propanamide using the KBr pellet technique is outlined below.[5]

Objective: To obtain a high-quality transmission FTIR spectrum of a solid sample.

Materials:

  • 3-(o-Anisidino)propanamide (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press with die

  • FTIR spectrometer

Procedure:

  • Sample Grinding: In a dry agate mortar, grind 1-2 mg of 3-(o-Anisidino)propanamide to a fine powder.

  • Mixing with KBr: Add 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by grinding. The goal is a homogenous mixture.

  • Pellet Pressing: Transfer the mixture to the pellet die and press using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Alternative Technique: Attenuated Total Reflectance (ATR)-FTIR

For rapid analysis with minimal sample preparation, ATR-FTIR is an excellent alternative.[7][8]

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the sample spectrum.

Comparison with Alternative Analytical Techniques

While IR spectroscopy is invaluable for functional group identification, a comprehensive characterization of 3-(o-Anisidino)propanamide would involve complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Functional groups, molecular fingerprintFast, non-destructive, versatile for solids, liquids, and gasesLimited structural information for complex molecules, quantification can be challenging
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed molecular structure, connectivity of atoms, stereochemistryProvides definitive structural information, quantitative (qNMR)Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight, elemental composition (HRMS), fragmentation patterns, separation of mixturesHigh sensitivity and selectivity, excellent for impurity profilingProvides limited information on stereochemistry and isomer differentiation
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation of volatile and thermally stable compoundsHigh resolution separation for volatile compoundsNot suitable for non-volatile or thermally labile compounds like many pharmaceuticals

Table 2: Comparison of FTIR with other common analytical techniques for the characterization of organic molecules.[9][10][11]

The choice of analytical technique depends on the specific information required. For initial identification and functional group analysis, FTIR is highly efficient. For complete structural elucidation and impurity profiling, a combination of NMR and LC-MS is often the gold standard in drug development.[9][11]

Visualizing the Molecular Structure and Key Vibrations

The following diagram illustrates the molecular structure of 3-(o-Anisidino)propanamide and highlights the key functional groups responsible for its characteristic IR absorption bands.

workflow start Acquire IR Spectrum check_NH Broad band at 3400-3200 cm⁻¹? start->check_NH check_CH Aromatic C-H > 3000 cm⁻¹? Aliphatic C-H < 3000 cm⁻¹? check_NH->check_CH Yes reject Structure Inconsistent check_NH->reject No check_CO Strong, sharp peak at ~1670 cm⁻¹? check_CH->check_CO Yes check_CH->reject No check_amideII_aromatic Peaks in 1650-1450 cm⁻¹ region? check_CO->check_amideII_aromatic Yes check_CO->reject No check_fingerprint Complex fingerprint below 1500 cm⁻¹? check_amideII_aromatic->check_fingerprint Yes check_amideII_aromatic->reject No confirm Structure Consistent check_fingerprint->confirm Yes check_fingerprint->reject No

Caption: Decision workflow for IR spectral interpretation of 3-(o-Anisidino)propanamide.

References

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(2-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cho, Y. H., & Shin, H. S. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytica Chimica Acta, 787, 111-117. [Link]

  • University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved from [Link]

  • PubChem. (n.d.). Propanamide, 2-methoxy-N-methyl-. Retrieved from [Link]

  • Li, Y., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 147, 490-509. [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • MDPI. (2025, December 17). N-(3-Methoxyphenethyl)-2-propylpentanamide. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Journal of Pharmaceutical and Biomedical Analysis, 132, 21-41. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • NIST. (n.d.). Atomic Spectra Database. Retrieved from [Link]

  • Germán Fernández. (n.d.). simulation of the infrared spectrum of propanamide. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-(4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

  • SpectraBase. (n.d.). N-[2-(4-methoxyphenyl)ethyl]propanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of N-phenylpropanamide. Retrieved from [Link]

  • Islam, M. S., et al. (2013). Syntheses, Characterization and Antimicrobial Activity of 3-(Aminophenyl)-1,3- Diphenylpropanones, Novel Aza-michael Products. International Journal of Organic Chemistry, 3(2), 99-105. [Link]

  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

  • NIST. (n.d.). Propanamide. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Mass spectrometry fragmentation pattern of 3-[(2-Methoxyphenyl)amino]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 3-[(2-Methoxyphenyl)amino]propanamide: A Comparative Analysis

Introduction

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns.[1] This guide provides a comprehensive examination of the predicted mass spectral fragmentation of 3-[(2-Methoxyphenyl)amino]propanamide (Molecular Weight: 194.23 g/mol ), a molecule featuring a secondary aromatic amine, a methoxy ether, and a primary amide.

Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control during synthesis. This document will compare the expected fragmentation pathways under two common ionization techniques: hard ionization via Electron Ionization (EI) and soft ionization via Electrospray Ionization (ESI), followed by tandem mass spectrometry (MS/MS).

Predicted Fragmentation Pathways: A Comparative Overview

The fragmentation of 3-[(2-Methoxyphenyl)amino]propanamide is governed by the interplay of its functional groups. The site of initial ionization or protonation dictates the subsequent bond cleavages. The lone pair electrons on the nitrogen and oxygen atoms are the most likely sites for electron removal in EI and protonation in ESI.[2]

Electron Ionization (EI) Fragmentation

EI is a high-energy process that typically generates a radical cation, the molecular ion (M•+), which then undergoes extensive fragmentation.[3] The resulting mass spectrum serves as a molecular fingerprint. For 3-[(2-Methoxyphenyl)amino]propanamide, the molecular ion peak is expected at m/z 194.

Key predicted fragmentation pathways include:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[4] Cleavage of the C-C bond alpha to the secondary amine nitrogen is highly favorable, leading to the formation of a stable, resonance-stabilized iminium ion.

  • Amide Fragmentation: Primary amides can undergo a McLafferty rearrangement, and cleavage of the robust C-N amide bond can also occur, often resulting in a characteristic acylium ion.[5]

  • Aromatic Ether Cleavage: The methoxyphenyl moiety is expected to fragment via loss of a methyl radical (•CH₃) to form a phenoxy cation, or through the loss of formaldehyde (CH₂O) via rearrangement.

G cluster_alpha Alpha-Cleavage cluster_amide Amide & Propanamide Chain Cleavage cluster_aromatic Aromatic Ring & Ether Cleavage M [C10H14N2O2]•+ m/z 194 Molecular Ion F2 [C9H12N2O]+ m/z 164 Iminium Ion M->F2 - C2H5N• F4 [C(O)NH2]+ m/z 44 Base Peak for Propanamide M->F4 - C8H11NO• F5 [M - CH3]•+ m/z 179 Loss of Methyl Radical M->F5 - •CH3 F1 [C8H10NO]• Loss of C2H4N F3 [C2H4NO]+ m/z 58 F6 [C7H8NO]+ m/z 122 F5->F6 - CO

Figure 1: Proposed EI fragmentation pathways for 3-[(2-Methoxyphenyl)amino]propanamide.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, at m/z 195. Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer. Amide bonds are common sites for cleavage in ESI-MS/MS.[6] The fragmentation is often more controlled and predictable than in EI.

Key predicted fragmentation pathways for the [M+H]⁺ ion include:

  • Amide Bond Cleavage: The most anticipated fragmentation is the cleavage of the amide bond (N-CO), leading to the formation of an acylium ion or the loss of the neutral amine.[7]

  • Loss of Ammonia: The primary amide can readily lose ammonia (NH₃) from the protonated precursor ion.

  • Cleavage of the C-N bond (amine): Dissociation of the bond between the propanamide chain and the secondary amine nitrogen can lead to the formation of a protonated methoxyaniline ion.

G cluster_loss Neutral Losses cluster_cleavage Major Bond Cleavages cluster_aromatic_frag Aromatic Ring Fragment MH [C10H15N2O2]+ m/z 195 [M+H]+ F1 [M+H - NH3]+ m/z 178 Loss of Ammonia MH->F1 - NH3 F2 [M+H - H2O]+ m/z 177 Loss of Water MH->F2 - H2O F3 [C7H9NO]+ m/z 123 Protonated 2-Methoxyaniline MH->F3 - C3H6NO (neutral) F4 [C3H6NO]+ m/z 72 Acylium Ion MH->F4 - C7H9N (neutral) F5 [C6H6O]+ m/z 94 F3->F5 - HCN, -H2

Figure 2: Proposed ESI-MS/MS fragmentation of protonated 3-[(2-Methoxyphenyl)amino]propanamide.

Comparative Data Summary

The following table summarizes the key predicted fragments for 3-[(2-Methoxyphenyl)amino]propanamide under EI and ESI conditions. This comparison highlights how the choice of ionization technique can provide complementary structural information.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Structure / Neutral LossMechanistic Rationale
EI-MS 194 ([M]•+)164[C₉H₁₂N₂O]⁺Alpha-cleavage, formation of a stable iminium ion.
179[M - CH₃]•+Loss of a methyl radical from the methoxy group.
122[C₇H₈NO]⁺Cleavage of the N-C bond of the side chain.
44[C(O)NH₂]⁺Amide cleavage, characteristic of propanamide.[8]
ESI-MS/MS 195 ([M+H]⁺)178[M+H - NH₃]⁺Facile loss of ammonia from the protonated primary amide.
123[C₇H₉NO]⁺Cleavage of the amine C-N bond, forming protonated 2-methoxyaniline.
72[C₃H₆NO]⁺Cleavage of the amine C-N bond with charge retention on the propanamide fragment.

Experimental Protocols

To validate these predictions, the following experimental workflows are recommended.

Protocol 1: GC-EI-MS Analysis
  • Rationale: This method is ideal for volatile and thermally stable compounds, providing a reproducible fragmentation pattern for library matching.

  • Methodology:

    • Sample Preparation: Dissolve 1 mg of 3-[(2-Methoxyphenyl)amino]propanamide in 1 mL of methanol.

    • Instrumentation: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

    • GC Conditions:

      • Inlet: Splitless mode, 250 °C.

      • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, constant flow at 1.2 mL/min.

      • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

Protocol 2: LC-ESI-MS/MS Analysis
  • Rationale: This is the preferred method for less volatile or thermally labile compounds and provides controlled fragmentation of a selected precursor ion, which is excellent for structural confirmation.

  • Methodology:

    • Sample Preparation: Dissolve 0.1 mg of 3-[(2-Methoxyphenyl)amino]propanamide in 1 mL of 50:50 methanol:water.

    • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro Mass Spectrometer (or equivalent).

    • LC Conditions:

      • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.0 kV.

      • Source Temperature: 150 °C.

      • Desolvation Temperature: 400 °C.

      • MS1 Scan: Scan m/z 100-400 to find the [M+H]⁺ ion at m/z 195.

      • MS/MS Experiment: Select m/z 195 as the precursor ion. Apply a collision energy ramp (e.g., 10-30 eV) to generate a product ion spectrum.

Sources

A Researcher's Guide to the Melting Point Determination of 3-[(2-Methoxyphenyl)amino]propanamide: Purity, Protocol, and Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the physical and chemical characterization of a novel compound is a foundational step in establishing its identity and purity. The melting point is a critical, albeit basic, analytical parameter that offers significant insights into the integrity of a synthesized molecule. This guide provides an in-depth exploration of the melting point range of pure 3-[(2-Methoxyphenyl)amino]propanamide, a compound of interest in medicinal chemistry. In the absence of a universally cited melting point, we present a robust experimental protocol for its determination and a comparative framework for interpreting the results against impure samples.

The Significance of a Sharp Melting Point Range

The melting point of a pure, crystalline solid is a narrow range of temperature over which it transitions from a solid to a liquid.[1][2] This physical constant is highly sensitive to the presence of impurities.[1] Impurities disrupt the crystal lattice of the solid, typically causing a depression and broadening of the melting point range.[1] Therefore, a sharp and reproducible melting point range is a strong indicator of a compound's purity. For 3-[(2-Methoxyphenyl)amino]propanamide, establishing a reliable melting point is the first step in creating a standard for quality control in its synthesis and subsequent applications.

The molecular structure of 3-[(2-Methoxyphenyl)amino]propanamide, featuring both amide and secondary amine functionalities, allows for significant intermolecular forces, primarily hydrogen bonding and dipole-dipole interactions.[3][4][5] These interactions contribute to a relatively high melting point compared to non-polar compounds of similar molecular weight.[6][7] Primary and secondary amides, like the one in our target molecule, can form strong hydrogen bonds, leading to higher melting points than tertiary amides.[4][5][6]

Comparative Analysis: Pure vs. Impure 3-[(2-Methoxyphenyl)amino]propanamide

The following table outlines the expected observations when determining the melting point of a pure sample of 3-[(2-Methoxyphenyl)amino]propanamide compared to an impure sample. This provides a clear benchmark for researchers to evaluate the success of their purification protocols.

CharacteristicPure 3-[(2-Methoxyphenyl)amino]propanamideImpure 3-[(2-Methoxyphenyl)amino]propanamide
Melting Point Range Sharp and narrow (typically < 2 °C)Broad and depressed
Onset of Melting Clear and distinctGradual softening, "sweating" of solvent
Completion of Melting Complete transition to a clear liquidMay result in a cloudy or colored melt
Reproducibility HighLow

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely accepted and accessible technique for determining the melting point of a solid organic compound.[2][8][9]

Materials and Apparatus
  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • 3-[(2-Methoxyphenyl)amino]propanamide sample (dried)

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the 3-[(2-Methoxyphenyl)amino]propanamide sample is thoroughly dry to avoid melting point depression due to residual solvent.[10]

    • Place a small amount of the sample in a clean, dry mortar and gently grind it into a fine powder.[2][10] This ensures uniform packing and efficient heat transfer.

  • Loading the Capillary Tube:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the bottom.[1][8]

    • The packed sample height should be between 2-4 mm.[8]

  • Melting Point Determination:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a rapid heating rate (4-5 °C per minute) can be used for a preliminary determination.[8]

    • For an accurate measurement, start heating at a faster rate until the temperature is about 15-20 °C below the expected melting point.

    • Then, reduce the heating rate to 1-2 °C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.[8]

  • Observation and Recording:

    • Carefully observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts (completion of melting).[8]

    • The recorded melting point should be expressed as a range from the onset to the completion of melting.

  • Validation:

    • For robust results, perform the determination in triplicate with fresh capillary tubes for each measurement.

Experimental Workflow Diagram

MeltingPointWorkflow A Start: Dry Sample B Grind to Fine Powder A->B C Pack Capillary Tube (2-4 mm) B->C D Place in Apparatus C->D E Rapid Heating (Preliminary) D->E Unknown MP F Slow Heating (1-2 °C/min) D->F Known MP E->F Approx. MP Known G Observe & Record Onset of Melting F->G H Observe & Record Completion of Melting G->H I Report Melting Point Range H->I J End I->J

Caption: Workflow for Capillary Melting Point Determination.

Conclusion

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • DETERMINATION OF MELTING POINTS. (n.d.).
  • TutorChase. (n.d.). Provide an example of the boiling and melting points of different amides.
  • Melting Point Determination / General Tests. (n.d.).
  • Laboratory Equipment. (2023, May 8). Measuring the Melting Point.
  • thinkSRS.com. (n.d.). Melting Point Determination.
  • Science Ready. (n.d.). Amides - Organic Chemistry.
  • Chem 501 Inquiry Project - Amides. (n.d.).
  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry.
  • Chemistry LibreTexts. (2020, August 21). 3.4: Physical Properties of Amides.

Sources

Comparative Guide: Reactivity of 2-Methoxyaniline vs. 4-Methoxyaniline with Acrylamide

[1]

Executive Summary

Bottom Line Up Front: In the context of aza-Michael additions to acrylamide, 4-methoxyaniline (p-anisidine) exhibits significantly higher reactivity and conversion rates compared to 2-methoxyaniline (o-anisidine) .[1]

  • 4-Methoxyaniline: Acts as a superior nucleophile due to the unobstructed electron-donating effect (+M) of the para-methoxy group. It typically reaches >90% conversion under mild conditions.[1]

  • 2-Methoxyaniline: Suffers from the "Ortho Effect," where steric hindrance and inductive electron withdrawal (-I) drastically reduce nucleophilicity.[1] Reactions often require elevated temperatures or Lewis acid catalysts and are more prone to retro-Michael elimination.[1]

Mechanistic Analysis: The Electronic & Steric Tug-of-War

To control this reaction, one must understand the competition between electronic activation and steric inhibition.

Electronic Effects (Nucleophilicity)

The reaction is an aza-Michael addition , where the lone pair of the aniline nitrogen attacks the

  • 4-Methoxyaniline (Para): The methoxy group is far from the reaction center. Its dominant interaction is the Mesomeric (+M) effect , where lone pairs on the oxygen donate electron density into the benzene ring, increasing the electron density on the nitrogen atom.

    • Result: High HOMO energy, strong nucleophile.[1]

  • 2-Methoxyaniline (Ortho): The methoxy group exerts a +M effect, but its proximity to the nitrogen introduces a competing Inductive (-I) effect . Oxygen is electronegative and pulls electron density through the sigma bond framework, partially deactivating the nitrogen.

    • Result: Reduced nucleophilicity compared to the para isomer.[2]

The "Ortho Effect" (Steric Hindrance)

This is the deciding factor.[3] The transition state (TS) for the Michael addition requires the nitrogen to approach the acrylamide plane.

  • Steric Clash: In 2-methoxyaniline, the bulky methoxy group physically obstructs the approach of the electrophile (acrylamide).

  • Ground State Stabilization: Evidence suggests weak intramolecular hydrogen bonding between the amine hydrogen and the ortho-methoxy oxygen. This stabilizes the ground state, increasing the activation energy (

    
    ) required to reach the transition state.
    
Mechanistic Visualization

The following diagram illustrates the kinetic pathways. Note the high energy barrier for the ortho-isomer due to steric repulsion.

ReactionEnergyProfileStartReactants(Aniline + Acrylamide)TS_ParaTS (Para)Low Steric BarrierStart->TS_ParaFast (k_p)TS_OrthoTS (Ortho)High Steric/Inductive BarrierStart->TS_OrthoSlow (k_o)Product_ParaProduct (Para)High YieldTS_Para->Product_ParaProduct_OrthoProduct (Ortho)Low Yield / ReversibleTS_Ortho->Product_Ortho

Figure 1: Comparative reaction pathways. The para-pathway (green) faces a lower activation barrier than the ortho-pathway (red).

Comparative Data Profile

The following table synthesizes physicochemical properties that dictate the reactivity of these substrates with acrylamide.

Feature4-Methoxyaniline (Para)2-Methoxyaniline (Ortho)Impact on Acrylamide Rxn
pKa (Conjugate Acid) ~5.3~4.5Higher pKa correlates with better nucleophilicity.[1] Para is approx. 5-6x more basic.[1]
Steric Hindrance (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
NegligibleHighOrtho-OMe blocks the N-approach to the

-carbon of acrylamide.
Electronic Effect +M (Strong), -I (Weak)+M (Moderate), -I (Strong)Para nitrogen is more electron-rich; Ortho is inductively deactivated.
Reaction Kinetics Fast (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
Slow (

)
Para reaches equilibrium in minutes/hours; Ortho may take days without catalysis.
Thermodynamic Stability Stable AdductProne to Retro-MichaelOrtho-adducts often revert to starting materials upon heating (>80°C).[1]

Experimental Protocol: Water-Promoted Aza-Michael Addition

Expert Insight: While many protocols use organic solvents (MeOH, THF), water is the superior solvent for this reaction.[1] Water activates the acrylamide via hydrogen bonding to the carbonyl oxygen, increasing its electrophilicity, and stabilizes the zwitterionic transition state. This "on-water" effect is particularly crucial for forcing the sluggish 2-methoxyaniline reaction.[1]

Materials
  • Substrate: 1.0 eq 2-methoxyaniline OR 4-methoxyaniline[1]

  • Electrophile: 1.2 eq Acrylamide[1]

  • Solvent: Deionized Water (approx.[1] 2M concentration relative to amine)[4]

  • Catalyst (Optional for Ortho): 10 mol% Sodium Dodecyl Sulfate (SDS) or mild Lewis Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) if water alone fails.
    
Workflow Diagram

ExperimentalWorkflowStep1Mix Reagents1.0 eq Aniline + 1.2 eq AcrylamideSolvent: Water (2M)Step2Reaction ConditionPara: RT, 2-4 hrsOrtho: 60°C, 12-24 hrsStep1->Step2Step3Monitoring (TLC/NMR)Disappearance of Vinyl Protons(5.6 - 6.2 ppm)Step2->Step3Step3->Step2IncompleteStep4WorkupExtract w/ EtOAc -> Wash Brine -> Dry Na2SO4Step3->Step4Conversion >95%Step5PurificationRecrystallization (EtOH)or Flash Column (Hex/EtOAc)Step4->Step5

Figure 2: Standardized "On-Water" synthesis workflow.

Step-by-Step Procedure
  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of the methoxyaniline in water. If the aniline is insoluble, add minimal Methanol (co-solvent) until homogenous, though a suspension often works due to the hydrophobic effect.

  • Addition: Add 1.2 equivalents of acrylamide in a single portion.

  • Incubation:

    • For 4-methoxyaniline: Stir at room temperature. Reaction is typically complete in 2-4 hours.[1]

    • For 2-methoxyaniline: Heat to 50-60°C. Warning: Do not exceed 80°C, as the retro-Michael reaction (decomposition) becomes significant for the sterically crowded ortho-adduct.

  • Monitoring: Check via

    
    H NMR.
    
    • Key Signal: Look for the disappearance of acrylamide vinylic protons (

      
       5.6–6.4 ppm) and the appearance of the ethylene bridge triplets (
      
      
      2.5–3.5 ppm).
  • Isolation: The product often precipitates from water.[1] Filter and wash with cold water.[1] If oil forms, extract with Ethyl Acetate.[1]

Troubleshooting & Expert Tips

The "Retro-Michael" Trap

A common failure mode with 2-methoxyaniline is low yield despite long reaction times.[1] This is often thermodynamic, not kinetic.[1] The steric clash in the product makes it less stable.[5]

  • Solution: Use a large excess of acrylamide (2.0–3.0 eq) to push the equilibrium forward (Le Chatelier’s principle).

  • Solution: Avoid high-temperature workups (e.g., boiling recrystallization), which can reverse the reaction.[1]

Double Addition

Primary anilines can theoretically attack two acrylamide molecules (forming a tertiary amine).[1]

  • 4-Methoxyaniline: Prone to double addition if acrylamide is in large excess and heat is applied.[1]

  • 2-Methoxyaniline: Highly unlikely to undergo double addition due to extreme steric hindrance after the first addition.

References

  • Mechanism of Aza-Michael Addition: Rulev, A. Y. (2011).[1][6] Aza-Michael Reaction: Achievements and Prospects. Russian Chemical Reviews. Link

  • Water-Promoted Reactions: Pirrung, M. C. (2006).[1] Acceleration of Organic Reactions through Aqueous Solvent Effects. Chemistry – A European Journal.[1] Link

  • Ortho-Effect & Basicity: Basicity of Substituted Anilines. (2020). LibreTexts Chemistry. Link

  • Acrylamide Toxicology & Adducts: Acrylamide and its Reaction with Amino Acids. (2010). Journal of Agricultural and Food Chemistry. Link

  • Comparative Kinetics:Kinetic Studies of the Reaction of Acrylamide with Various Amines.

Technical Guide: X-ray Crystallography of N-Aryl-3-Aminopropanamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for N-Aryl-3-Aminopropanamide Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the realm of peptidomimetics and CNS-active drug design, N-aryl-3-aminopropanamide derivatives (modified


-alanine scaffolds) occupy a critical structural niche. Unlike rigid aromatic cores, the ethyl backbone (

) introduces significant conformational flexibility, making structural prediction via computational modeling or solution-state NMR notoriously difficult.

This guide objectively compares the performance of Single Crystal X-ray Diffraction (SC-XRD) data against alternative structural determination methods (NMR, Computational Docking) for this specific chemical class. It validates why SC-XRD remains the "gold standard" for defining the bioactive conformation and supramolecular assembly of these flexible amides.

Comparative Analysis: SC-XRD vs. Alternatives

For N-aryl-3-aminopropanamides, the "product" is the structural insight derived from the method. Below is a critical comparison of SC-XRD against Solution NMR and DFT (Density Functional Theory) modeling.

Comparison 1: Conformational Definition (The Backbone Problem)

The central challenge with 3-aminopropanamides is the torsion angle around the


 bond.
FeatureSC-XRD (Solid State) Solution NMR (

)
DFT Modeling (Gas Phase)
Backbone Conformation Definitive: Freezes the molecule in a global or local minimum (often trans or gauche), revealing the precise

torsion angle.
Averaged: Signals represent a weighted average of rapidly interconverting rotamers.[1]

coupling constants provide only population estimates, not precise geometry.
Theoretical: Often overestimates the stability of intramolecular H-bonds (e.g., C5/C7 turns) that may not exist in a solvated or packed environment.
Amide Geometry Precise: Clearly defines the amide bond as cis or trans (typically trans for these derivatives) and measures the degree of planarity.Ambiguous: Requires NOESY experiments to distinguish cis/trans, which can be complicated by signal overlap in N-aryl systems.Variable: Heavily dependent on the basis set and solvation model used.
Utility in Drug Design High: Provides a "rigidified" template that often mimics the receptor-bound state (bioactive conformation).Medium: Useful for understanding flexibility but fails to define the specific shape required for binding.Low-Medium: Good for energetics but lacks experimental validation of packing forces.
Comparison 2: Supramolecular Interactions (The Packing Problem)

N-aryl derivatives possess two competing interaction domains: the polar amide backbone (H-bonding) and the hydrophobic aryl moiety (


-stacking).
  • Alternative (Powder Diffraction - PXRD): Can identify polymorphs but cannot resolve the specific atomic interactions driving the lattice stability.

  • SC-XRD Performance: Uniquely resolves the Supramolecular Synthon Hierarchy . For N-aryl-3-aminopropanamides, SC-XRD typically reveals:

    • Primary Interaction: Amide-Amide homosynthons (forming

      
       chains or 
      
      
      
      dimers).
    • Secondary Interaction: N-Aryl

      
       stacking (T-shaped or parallel-displaced), which is critical for solubility profiles but invisible to NMR.
      
Experimental Protocols

To ensure high-quality data, the following protocols are optimized for the amphiphilic nature of N-aryl-3-aminopropanamides.

Phase I: Synthesis & Purification
  • Reaction: Acylation of substituted anilines with 3-chloropropanoyl chloride followed by amination, or direct coupling of N-protected

    
    -alanine.
    
  • Purification (Critical): These compounds often oil out.

    • Step 1: Flash chromatography (MeOH/DCM gradient).

    • Step 2: Recrystallization from EtOAc/Hexane to remove trace aniline, which inhibits crystal growth.

Phase II: Crystal Growth (The "Anti-Solvent" Method)

Standard evaporation often fails due to the flexible alkyl chain. The Vapor Diffusion method is superior for this class.

  • Inner Vial: Dissolve 20 mg of derivative in 1 mL of a "Good Solvent" (THF or DMF).

  • Outer Vial: Add 4 mL of "Anti-Solvent" (Diisopropyl ether or Pentane). Note: Avoid water, as it promotes hydrate formation which disorders the alkyl chain.

  • Equilibration: Seal and store at

    
     (low temp reduces kinetic energy, favoring ordered packing of the flexible chain).
    
  • Timeline: Harvest crystals after 3-7 days.

Phase III: Data Collection & Refinement
  • Temperature: Collect at 100 K . Reason: The ethylene backbone (

    
    ) has high thermal motion. Room temperature data often results in "cigar-shaped" thermal ellipsoids, lowering the precision of bond lengths.
    
  • H-Atom Treatment: Constrain amide N-H distances to neutron-normalized values (

    
    ) during refinement to accurately determine H-bond geometries.
    
Visualizations
Diagram 1: Crystallography Workflow for Flexible Amides

This workflow emphasizes the critical checkpoints for handling flexible N-aryl-3-aminopropanamides.

G Start Crude Derivative Purify Purification (Remove Aniline Trace) Start->Purify Screen Solvent Screening (THF/Ether vs MeOH/H2O) Purify->Screen Growth Vapor Diffusion (4°C, 5 Days) Screen->Growth Optimized Check Microscopy Check (Birefringence?) Growth->Check Check->Screen Amorphous/Oil Xray SC-XRD Data Collection (100 K) Check->Xray Single Crystal Refine Structure Refinement (Fix H-atoms) Xray->Refine Result Bioactive Conformation Defined Refine->Result

Caption: Optimized workflow for crystallizing flexible N-aryl-3-aminopropanamide derivatives.

Diagram 2: Supramolecular Synthon Hierarchy

Visualizing the competitive packing forces revealed by X-ray data.

Synthons Molecule N-Aryl-3-Aminopropanamide Molecule Primary Primary Interaction: Amide-Amide H-Bonds (N-H...O=C) Molecule->Primary Dominant Energy Secondary Secondary Interaction: Aromatic Stacking (Pi...Pi / C-H...Pi) Molecule->Secondary Directionality Tertiary Tertiary Interaction: Weak C-H...O Contacts (Backbone Stabilization) Molecule->Tertiary Fine Tuning Outcome Crystal Lattice: Layered Sheet Structure Primary->Outcome Secondary->Outcome Tertiary->Outcome

Caption: Hierarchical assembly of synthons driving the crystal packing of N-aryl amides.

Key Data Metrics

When evaluating X-ray data for these derivatives, the following parameters indicate high-quality structural resolution suitable for publication or drug filing.

ParameterAcceptable RangeSignificance for N-Aryl-3-Aminopropanamides
R-Factor (

)

(

)
Indicates the model agrees well with electron density. High values often suggest disorder in the flexible ethyl chain.
Goodness of Fit (S)

Deviations suggest incorrect weighting or missed twinning, common in these plate-like crystals.
Amide Torsion (

)

Verifies the trans-amide character. Deviations

imply severe steric strain from the N-aryl group.
D-A Distance

Typical range for the

hydrogen bond. Shorter distances (

) indicate very strong binding, correlating with high melting points.
References
  • Görbitz, C. H. (2020). Crystal structure of mono-β-alanine hydrochloride. Acta Crystallographica Section E, 76, 1023–1026. Link

  • Montalvo-González, R., & Ariza-Castolo, A. (2003). Conformational analysis of N-aryl-3-aminopropanamides by NMR and X-ray crystallography. Journal of Molecular Structure, 658(1-2), 1-10. Link

  • Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327. Link

  • Hempel, A., Camerman, N., & Camerman, A. (1991).[2] L-alanyl-L-alanyl-L-alanine: parallel pleated sheet arrangement in unhydrated crystal structure. Biopolymers, 31(2), 187-192.[2] Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-[(2-Methoxyphenyl)amino]propanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the integrity of our work and the safety of our researchers are paramount. The handling of novel chemical entities requires a meticulous and informed approach. This guide provides essential, immediate safety and logistical information for the handling of 3-[(2-Methoxyphenyl)amino]propanamide, a compound of interest in various research applications. Our goal is to empower researchers with the knowledge to work safely and effectively, ensuring both personal well-being and the validity of experimental outcomes.

Understanding the Hazard Profile

3-[(2-Methoxyphenyl)amino]propanamide is classified with the following hazard statements: Harmful if swallowed, Harmful in contact with skin, and Harmful if inhaled[1]. As a derivative of an aromatic amine, it is prudent to handle this compound with the understanding that this class of chemicals can present significant health risks, including potential carcinogenicity and mutagenicity[2][3]. Aromatic amines are often lipid-soluble and can be readily absorbed through the skin[2]. Therefore, minimizing all routes of exposure is the primary goal.

Key Hazard Information:

Hazard StatementClassificationPrecautionary Measures
H302: Harmful if swallowedAcute Toxicity, OralDo not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical advice.[1]
H312: Harmful in contact with skinAcute Toxicity, DermalAvoid skin contact. Wear protective gloves and clothing.[1]
H332: Harmful if inhaledAcute Toxicity, InhalationAvoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable. The following PPE is mandatory when handling 3-[(2-Methoxyphenyl)amino]propanamide.

  • Eye Protection: Chemical safety goggles with side shields are required at all times to protect against splashes[4]. A face shield should be worn in situations with a higher risk of splashing[5][6].

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile rubber gloves with a minimum thickness of 14 mils are a suitable choice[7]. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact[8].

  • Body Protection: A laboratory coat is a minimum requirement[9]. For procedures with a higher risk of splashes or aerosol generation, consider the use of chemical-resistant coveralls or an apron[7][10].

  • Respiratory Protection: All handling of this solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure[11]. If a fume hood is not available, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used[4][5].

Operational Plan: From Receipt to Use

A systematic workflow is crucial for minimizing risk. The following diagram and steps outline the recommended procedure for handling 3-[(2-Methoxyphenyl)amino]propanamide.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Prepare Solution handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.